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Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 4-Bromo-5-methylthiophene-2-sulfonamide: Synthesis, Properties, and Therapeutic Potential

This guide provides a comprehensive technical overview of 4-Bromo-5-methylthiophene-2-sulfonamide, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. While specifi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 4-Bromo-5-methylthiophene-2-sulfonamide, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. While specific literature on this exact isomer is sparse, this document synthesizes information from closely related thiophene sulfonamides and established chemical principles to offer a robust predictive analysis of its properties, synthesis, and potential applications. We will explore the causality behind synthetic strategies and the mechanistic basis for its potential biological activity, grounding our discussion in authoritative sources.

Core Compound Identification

Precise identification is the cornerstone of any chemical research. 4-Bromo-5-methylthiophene-2-sulfonamide is a substituted thiophene carrying both a sulfonamide and a bromine functional group, which are key modulators of its chemical and biological properties. The specific arrangement of these substituents (bromo at position 4, methyl at position 5, and sulfonamide at position 2) is critical to its unique characteristics.

IdentifierValueSource
CAS Number 858848-43-8
Molecular Formula C₅H₆BrNO₂S₂Calculated
Molecular Weight 256.14 g/mol Calculated
IUPAC Name 4-Bromo-5-methylthiophene-2-sulfonamideN/A
SMILES CC1=C(Br)C=C(S1)S(=O)(=O)NPredicted
InChI Key Predicted based on structurePredicted

Note: Some identifiers are predicted based on the known chemical structure, as comprehensive database entries are not publicly available.

Rationale and Protocol for Synthesis

The synthesis of substituted thiophene sulfonamides typically follows a well-established pathway involving the electrophilic substitution of a thiophene precursor. The most direct and industrially scalable approach involves the chlorosulfonation of the corresponding 2-bromo-3-methylthiophene, followed by amination.

Synthetic Strategy: A Two-Step Approach

The logic behind this strategy is twofold:

  • Chlorosulfonation : Chlorosulfonic acid is a powerful electrophile that readily reacts with electron-rich aromatic systems like thiophene. The directing effects of the existing substituents on the thiophene ring guide the position of the incoming sulfonyl chloride group.

  • Amination : The resulting sulfonyl chloride is a highly reactive intermediate that readily undergoes nucleophilic substitution with ammonia or an ammonia equivalent (like ammonium hydroxide) to form the stable sulfonamide.

This two-step process is efficient and utilizes common laboratory reagents.

Detailed Experimental Protocol

Step 1: Synthesis of 4-Bromo-5-methylthiophene-2-sulfonyl chloride

  • Preparation : In a fume hood, equip a three-necked round-bottom flask with a dropping funnel, a magnetic stirrer, and a gas outlet connected to a scrubber (to neutralize HCl gas).

  • Reagent Addition : Cool the flask in an ice-water bath to 0-5 °C. Add 2-bromo-3-methylthiophene (1 equivalent) to a suitable inert solvent such as dichloromethane or carbon tetrachloride.

  • Chlorosulfonation : Add chlorosulfonic acid (3-5 equivalents) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C. Vigorous stirring is essential during this step.[1]

  • Reaction : After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours to ensure the reaction goes to completion.

  • Work-up : Carefully pour the reaction mixture onto crushed ice. The sulfonyl chloride product will precipitate as a solid or can be extracted with an organic solvent like ethyl acetate.

  • Purification : The crude sulfonyl chloride is then washed with cold water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The intermediate is often used in the next step without further purification due to its reactivity.

Step 2: Synthesis of 4-Bromo-5-methylthiophene-2-sulfonamide

  • Amination : Dissolve the crude 4-Bromo-5-methylthiophene-2-sulfonyl chloride in a suitable solvent like acetone or tetrahydrofuran (THF).

  • Nucleophilic Attack : Cool the solution in an ice bath and add an excess of concentrated ammonium hydroxide dropwise.

  • Reaction : Stir the mixture vigorously for 1-2 hours at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Isolation : Remove the organic solvent under reduced pressure. The resulting solid is then suspended in water, filtered, and washed thoroughly with cold water to remove any remaining ammonium salts.

  • Purification : The crude sulfonamide can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final product.

Synthesis Workflow Diagram

G cluster_start Starting Material cluster_step1 Step 1: Chlorosulfonation cluster_step2 Step 2: Amination A 2-Bromo-3-methylthiophene B Add Chlorosulfonic Acid (ClSO3H) in an inert solvent (e.g., CCl4) A->B Reaction Setup C Intermediate: 4-Bromo-5-methylthiophene-2-sulfonyl chloride B->C Electrophilic Substitution D Add Ammonium Hydroxide (NH4OH) in a suitable solvent (e.g., Acetone) C->D Isolation & Redissolving E Final Product: 4-Bromo-5-methylthiophene-2-sulfonamide D->E Nucleophilic Substitution G PABA p-Aminobenzoic Acid (PABA) (Natural Substrate) DHPS Dihydropteroate Synthase (DHPS) (Bacterial Enzyme) PABA->DHPS Binds to Sulfonamide Thiophene Sulfonamide (Competitive Inhibitor) Sulfonamide->DHPS Inhibits DHF Dihydrofolic Acid (DHF) (Essential for Bacteria) DHPS->DHF Produces NoDHF Folic Acid Synthesis Blocked DHPS->NoDHF Result Bacteriostatic Effect (Inhibition of Growth) NoDHF->Result

Caption: Mechanism of action for sulfonamide antibacterial agents.

Carbonic Anhydrase Inhibitors

The sulfonamide moiety is the quintessential zinc-binding group for inhibiting carbonic anhydrases (CAs), a family of enzymes involved in various physiological processes. [2]Thiophene-2-sulfonamides, in particular, have been investigated as potent CA inhibitors. [3]These inhibitors are used clinically to treat glaucoma, edema, and certain neurological disorders. The development of isoform-selective inhibitors is a major goal in this field, and the specific substitution pattern of 4-Bromo-5-methylthiophene-2-sulfonamide could offer unique selectivity profiles against different CA isoforms.

Safety and Handling

  • Personal Protective Equipment (PPE) : Wear appropriate protective gloves, safety goggles, and a lab coat. [4]* Handling : Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust. [4][5]Avoid contact with skin and eyes. [5][6]* Storage : Store in a cool, dry place in a tightly sealed container away from incompatible materials. [5][6]* First Aid :

    • Skin Contact : Wash off immediately with soap and plenty of water. [6] * Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. [4] * Ingestion : Rinse mouth and seek medical attention. Do not induce vomiting. [4] * Inhalation : Move the person to fresh air. [4]

Conclusion

4-Bromo-5-methylthiophene-2-sulfonamide represents a promising, albeit understudied, chemical entity. Based on the established chemistry of its structural relatives, it can be synthesized through a reliable chlorosulfonation-amination sequence. Its structural motifs strongly suggest potential as a scaffold for novel antibacterial agents, particularly against resistant strains, and as a carbonic anhydrase inhibitor. Further empirical research, including synthesis, spectral characterization, and biological screening, is necessary to fully elucidate its properties and validate its therapeutic potential. This guide serves as a foundational document to stimulate and direct such future investigations.

References

  • PubChem. 4-bromo-3-methylthiophene-2-sulfonamide. National Center for Biotechnology Information. [Link]

  • Cole-Parmer. Material Safety Data Sheet. (2005). [Link]

  • PubChemLite. 5-bromo-4-methylthiophene-2-sulfonamide. Université du Luxembourg. [Link]

  • PubChem. 4-Bromo-5-methylthiophene-2-carboxylic acid. National Center for Biotechnology Information. [Link]

  • Dana Bioscience. 4-Bromo-5-methoxythiophene-2-sulfonamide 250mg. [Link]

  • Noreen, M., et al. (2024). Facile Synthesis of 5-bromo-N-alkylthiophene-2-sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. Infection and Drug Resistance, Dove Medical Press. [Link]

  • ResearchGate. Synthesis of 5-Bromothiophene-2-sulfonamide (2) and 5-arylthiophene.... [Link]

  • Google Patents.
  • Sami Publishing Company. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. [Link]

  • PubChem. 4-Bromo-2-methylthiophene. National Center for Biotechnology Information. [Link]

  • PubChem. 5-Bromo-2-thiophenesulfonamide. National Center for Biotechnology Information. [Link]

  • PubMed. Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. [Link]

  • National Center for Biotechnology Information. Modular Two-Step Route to Sulfondiimidamides. [Link]

  • SciSpace. The recent progress of sulfonamide in medicinal chemistry. (2020). [Link]

  • Sarcouncil Journal of Biomedical Sciences. Synthesis and Structural Determination of Several Sulfonamides Synthesized From Nitrovanillin. [Link]

  • SpectraBase. 4-Bromo-2,5-dimethoxy-alpha-methylphenethylamine, hydrochloride. [Link]

  • PubChem. 5-bromo-N-methoxy-N-methylthiophene-2-sulfonamide. National Center for Biotechnology Information. [Link]

Sources

Exploratory

Bioactivity & Synthetic Utility of 4-Bromo-5-methylthiophene-2-sulfonamide: A Technical Guide

Topic: Bioactivity Potential of 4-Bromo-5-methylthiophene-2-sulfonamide Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary 4-Bromo-5-methylthiop...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Bioactivity Potential of 4-Bromo-5-methylthiophene-2-sulfonamide Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Bromo-5-methylthiophene-2-sulfonamide (CAS: 858848-43-8) represents a high-value "privileged fragment" in medicinal chemistry. Unlike simple reagents, this molecule possesses a trifunctional architecture—a zinc-binding sulfonamide warhead, a lipophilic thiophene core, and a chemically active bromine handle—making it an ideal scaffold for Fragment-Based Drug Discovery (FBDD) .

This guide analyzes its bioactivity potential, specifically targeting Carbonic Anhydrase (CA) inhibition and antibacterial pathways , and provides validated protocols for its use as a precursor in generating high-affinity ligand libraries via Suzuki-Miyaura cross-coupling.

Chemical Profile & Pharmacophore Analysis

Physicochemical Properties
  • Molecular Formula:

    
    
    
  • Molecular Weight: 256.14 g/mol

  • Key Features:

    • Sulfonamide (

      
      ):  Primary pharmacophore; acts as a hydrogen bond donor/acceptor and metal coordinator.
      
    • Thiophene Ring: Bioisostere of benzene; provides improved lipophilicity and distinct electronic distribution (

      
       electron system).
      
    • Bromine (C4): Halogen bond donor (

      
      -hole) or synthetic handle for Pd-catalyzed coupling.
      
    • Methyl (C5): Fills hydrophobic pockets in enzyme active sites, enhancing selectivity over unsubstituted analogs.

Pharmacophore Visualization

The following diagram illustrates the functional roles of each structural component within a biological context.

Pharmacophore Mol 4-Bromo-5-methylthiophene-2-sulfonamide Zn Zinc Binding Group (CA Active Site) Mol->Zn Sulfonamide (-SO2NH2) Lip Hydrophobic Interaction (Selectivity Pocket) Mol->Lip 5-Methyl Group Syn Synthetic Handle (Suzuki Coupling / Halogen Bond) Mol->Syn 4-Bromo Substituent

Figure 1: Pharmacophore mapping of 4-Bromo-5-methylthiophene-2-sulfonamide showing critical binding and synthetic vectors.

Bioactivity Landscape

Carbonic Anhydrase Inhibition (Primary Target)

Thiophene-2-sulfonamides are established inhibitors of Human Carbonic Anhydrases (hCAs). The unsubstituted sulfonamide group coordinates directly with the


 ion in the enzyme's active site.
  • Mechanism of Action: The deprotonated sulfonamide nitrogen binds to the catalytic

    
    , displacing the zinc-bound water molecule/hydroxide ion essential for the catalytic hydration of 
    
    
    
    .[1]
  • Isoform Selectivity:

    • hCA II (Cytosolic): The 5-methyl group is known to enhance binding affinity (

      
       in low nanomolar range) compared to unsubstituted thiophene-sulfonamide by engaging hydrophobic residues (e.g., Phe131) in the active site cleft.
      
    • hCA IX/XII (Tumor-Associated): 4-substituted thiophene sulfonamides are investigated as hypoxic tumor targets. The bromine atom at C4 allows for the synthesis of bulky aryl extensions that can reach the selective "tail" regions of these isoforms.

Antibacterial Potential

Sulfonamides are classic antimetabolites. While the p-aminobenzenesulfonamide (sulfanilamide) core is the standard, thiophene isosteres retain activity against Dihydropteroate Synthase (DHPS) .

  • Pathway: Competitive inhibition of PABA (p-aminobenzoic acid) incorporation into folic acid.

  • Resistance Breaker: Recent studies indicate that 5-bromo-thiophene sulfonamide derivatives show efficacy against NDM-1 producing Klebsiella pneumoniae, suggesting the 4-bromo isomer may serve as a scaffold for overcoming resistance in Gram-negative bacteria.

Experimental Protocols

Protocol A: Carbonic Anhydrase Esterase Assay

To verify bioactivity of the scaffold or its derivatives.

Principle: CAs catalyze the hydrolysis of 4-nitrophenyl acetate (4-NPA) to 4-nitrophenol (yellow,


).

Materials:

  • Purified hCA II enzyme.

  • Substrate: 4-Nitrophenyl acetate (4-NPA).

  • Buffer: 50 mM Tris-SO4, pH 7.6.

  • Detection: Microplate reader (Absorbance at 400 nm).

Step-by-Step Methodology:

  • Preparation: Dissolve the test compound (4-Bromo-5-methylthiophene-2-sulfonamide) in DMSO to create a 10 mM stock. Serial dilute to range (0.1 nM – 10 µM).

  • Incubation: In a 96-well plate, add:

    • 80 µL Assay Buffer.

    • 10 µL Enzyme solution (hCA II, final conc. 50 nM).

    • 10 µL Inhibitor solution (various concentrations).

    • Control: Use DMSO only for 100% activity; Acetazolamide as positive control.

    • Incubate for 15 minutes at 25°C to allow Equilibrium binding.

  • Reaction Start: Add 100 µL of Substrate solution (3 mM 4-NPA in buffer).

  • Measurement: Monitor absorbance at 400 nm kinetically for 30 minutes.

  • Analysis: Calculate initial velocity (

    
    ). Plot % Inhibition vs. Log[Concentration] to determine 
    
    
    
    . Use the Cheng-Prusoff equation to convert to
    
    
    .
Protocol B: Suzuki-Miyaura Cross-Coupling

To utilize the C4-Bromine handle for library generation.

Objective: Synthesize 4-aryl-5-methylthiophene-2-sulfonamide derivatives.

Reaction Scheme:



Step-by-Step Methodology:

  • Reagents:

    • Substrate: 4-Bromo-5-methylthiophene-2-sulfonamide (1.0 eq).

    • Boronic Acid: Arylboronic acid (e.g., Phenylboronic acid) (1.2 eq).

    • Catalyst:

      
       (5 mol%).[2][3][4][5]
      
    • Base:

      
       (2.0 eq, 2M aqueous solution).
      
    • Solvent: 1,4-Dioxane (degassed).

  • Procedure:

    • Charge a microwave vial with substrate, boronic acid, and catalyst under Argon atmosphere.

    • Add Dioxane and aqueous Base.

    • Seal and heat to 90°C for 12 hours (thermal) or 100°C for 30 min (microwave irradiation).

  • Work-up:

    • Cool to RT. Filter through Celite pad to remove Pd black.

    • Dilute with EtOAc, wash with water and brine.

    • Dry over

      
      , concentrate in vacuo.
      
  • Purification: Silica gel column chromatography (Hexane:EtOAc gradient).

Synthetic Workflow Visualization

The following diagram details the logical flow from the raw scaffold to bioactive library generation, highlighting the critical decision points.

SynthesisWorkflow Start Start: 4-Bromo-5-methylthiophene-2-sulfonamide Decision Select Aryl Boronic Acid (Diversity Element) Start->Decision Reaction Suzuki-Miyaura Coupling (Pd(PPh3)4, K2CO3, Dioxane) Decision->Reaction Diversity Input Purification Purification (Flash Chromatography) Reaction->Purification Crude Product Library 4-Aryl-5-methylthiophene-2-sulfonamide Library Purification->Library Pure Compounds Assay Bioactivity Screening (hCA Inhibition / Antibacterial) Library->Assay SAR Data

Figure 2: Workflow for transforming the 4-bromo scaffold into a library of bioactive sulfonamides.

Comparison of Thiophene Sulfonamide Scaffolds

Feature4-Bromo-5-methyl- (Target)5-Bromo-thiophene-2-sulfonamideUnsubstituted Thiophene-2-sulfonamide
Electronic Effect Electron-rich (Methyl donor)Electron-poor (Bromo acceptor)Neutral
Steric Profile High (C4 Br + C5 Me)Moderate (C5 Br)Low
hCA II Potency High (Predicted)ModerateModerate
Synthetic Utility High (C4 functionalization allows "tail" growth)Moderate (Linear extension only)Low (Requires C-H activation)
Primary Use FBDD Scaffold Antibacterial LeadReference Standard

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Nocentini, A., et al. (2018). Thiophene-based carbonic anhydrase inhibitors: A patent review (2013-present). Expert Opinion on Therapeutic Patents. Link

  • Abbas, M., et al. (2024). Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. Infection and Drug Resistance.[5][6][7] Link

  • Kaleta, J., et al. (2019). Synthesis and Human Carbonic Anhydrase I, II, IX, and XII Inhibition Studies of Sulphonamides. MDPI Molecules. Link

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link

Sources

Protocols & Analytical Methods

Method

Reagents for sulfonamide bond formation with thiophene derivatives

Application Note: Advanced Reagents & Protocols for Thiophene Sulfonamide Bond Formation Part 1: Executive Summary & Strategic Framework The Challenge: Synthesizing thiophene sulfonamides presents unique challenges compa...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Reagents & Protocols for Thiophene Sulfonamide Bond Formation

Part 1: Executive Summary & Strategic Framework

The Challenge: Synthesizing thiophene sulfonamides presents unique challenges compared to their benzene counterparts. The electron-rich nature of the thiophene ring makes it highly susceptible to electrophilic attack, but the resulting thiophene-sulfonyl chlorides are notoriously unstable . They are prone to rapid hydrolysis and thermal decomposition (desulfonylation), particularly the 2-isomer.

The Solution: This guide moves beyond simple textbook procedures. We present three distinct workflows:

  • Classical Nucleophilic Substitution: Optimized for cost-efficiency but requires strict temperature control.

  • Pd-Catalyzed Aminosulfonylation: The "Safety Net" method that avoids unstable intermediates.

  • SuFEx Click Chemistry: The modern standard for high-throughput library generation.

Part 2: Strategic Decision Tree

Before selecting a reagent, consult this decision matrix to match the method to your substrate's stability profile.

G Start Start: Thiophene Substrate Isomer Is the Sulfonyl Chloride Stable? (e.g., 2-isomer is unstable) Start->Isomer Stable Yes (e.g., 3-isomer or electron-poor) Isomer->Stable High Stability Unstable No (e.g., 2-isomer or electron-rich) Isomer->Unstable Low Stability MethodA Method A: Classical (ClSO3H + Amine) Stable->MethodA MethodB Method B: Pd-Catalyzed (DABSO + Amine) Unstable->MethodB Avoid Chloride MethodC Method C: SuFEx (Sulfonyl Fluoride) Unstable->MethodC Library Synthesis

Figure 1: Decision matrix for selecting the optimal sulfonamide synthesis pathway based on intermediate stability.

Part 3: Detailed Experimental Protocols

Method A: Classical Chlorosulfonation (Optimized)

Best for: Large-scale synthesis of stable isomers where cost is a driver.

Mechanistic Insight: Direct reaction with chlorosulfonic acid (


) is efficient but risky. A common failure mode is the formation of di-thiophene sulfones  (side product) if the thiophene is in excess.
  • Critical Control Point: You must use a significant excess of chlorosulfonic acid (at least 2-3 equivalents) to ensure the sulfonyl chloride forms faster than the sulfone byproduct.

Reagents:

  • Substrate: Thiophene derivative (1.0 equiv)

  • Reagent: Chlorosulfonic acid (3.0 equiv)

  • Solvent: DCM (Anhydrous) or

    
    
    
  • Quench: Crushed ice

  • Coupling Base: Pyridine or

    
     (3.0 equiv)
    

Protocol:

  • Activation: Cool chlorosulfonic acid (3.0 equiv) to -5°C in a flame-dried flask under

    
    .
    
  • Addition: Add the thiophene substrate dropwise (neat or in minimal DCM) over 30 mins. Do not allow temp to exceed 0°C.

  • Digestion: Allow to warm to RT and stir for 2 hours. Monitor by TLC (mini-workup required).

  • Quench (Hazardous): Pour the reaction mixture slowly onto crushed ice. Extract immediately with DCM (

    
    ).
    
    • Note: Thiophene-2-sulfonyl chloride hydrolyzes rapidly. Do not store. Proceed immediately to coupling.

  • Coupling: To the DCM solution of fresh sulfonyl chloride, add the amine (1.1 equiv) and

    
     (3.0 equiv) at 0°C.
    
  • Completion: Stir at RT for 4-12 hours. Wash with 1M HCl to remove excess base.

Method B: Pd-Catalyzed Aminosulfonylation (DABSO Route)

Best for: Unstable substrates, late-stage functionalization, and avoiding handling hazardous sulfonyl chlorides.

Mechanistic Insight: This method utilizes DABSO (DABCO-bis(sulfur dioxide)) as a solid, bench-stable source of


. It bypasses the sulfonyl chloride entirely, inserting 

directly between an aryl iodide and a Pd-amine complex.

Reagents:

  • Substrate: Iodo-thiophene (1.0 equiv)

  • 
     Source: DABSO (0.6 equiv)
    
  • Amine: Primary/Secondary amine (1.5 equiv)

  • Catalyst:

    
     (5 mol%)
    
  • Ligand:

    
     or CataCXium A (7.5 mol%)
    
  • Base:

    
     or 
    
    
    
    (3.0 equiv)
  • Solvent: Isopropyl Alcohol (IPA) or Dioxane

Protocol:

  • Charge: In a glovebox or purged vial, combine Iodo-thiophene, Amine, DABSO,

    
    , Ligand, and Base.
    
  • Solvent: Add degassed IPA. Seal the tube.

  • Reaction: Heat to 60-80°C for 16 hours.

    • Visual Check: The reaction often turns from dark red to black as Pd precipitates upon completion.

  • Workup: Filter through a Celite pad to remove Pd. Concentrate and purify via column chromatography.

Method C: SuFEx (Sulfur-Fluoride Exchange)

Best for: High-throughput screening (HTS) and "Click" chemistry applications.

Mechanistic Insight: Sulfonyl fluorides are exceptionally stable (water/oxygen tolerant) compared to chlorides. They react only when activated by a specific Lewis acid (e.g., Calcium Triflimide) or silyl-activated amines.

Reagents:

  • Substrate: Thiophene-sulfonyl fluoride (1.0 equiv)

  • Amine: Silyl-amine (e.g.,

    
    ) or free amine
    
  • Activator:

    
     (5 mol%) and DABCO (1.5 equiv)
    
  • Solvent: Acetonitrile or THF

Protocol:

  • Preparation: Dissolve Thiophene-sulfonyl fluoride and Amine in MeCN.

  • Activation: Add DABCO and ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
    .
    
  • Reaction: Stir at RT for 1-4 hours.

  • Purification: Often requires only filtration or simple evaporation due to the "clean" nature of SuFEx.

Part 4: Comparative Data & Troubleshooting

Table 1: Reagent Selection Guide

FeatureMethod A: Sulfonyl ChlorideMethod B: Pd-CatalyzedMethod C: SuFEx
Reagent Cost Low (Commodity chems)High (Pd, Ligands)Medium (Fluoride prep)
Intermediate Stability Poor (Hydrolysis risk)Excellent (No unstable interm.)High (Shelf-stable)
Functional Group Tolerance Low (Acid sensitive)High (Base sensitive)Very High (Orthogonal)
Scale Gram to KiloMilligram to GramMilligram (Library)

Troubleshooting Common Failures:

  • Problem: Low yield in Method A.

    • Cause: Hydrolysis of sulfonyl chloride during the ice quench.

    • Fix: Use a hydrophobic solvent (DCM) before quenching. Keep the aqueous phase pH < 7.

  • Problem: Formation of symmetric sulfone (

    
    ).
    
    • Cause: Insufficient Chlorosulfonic acid.

    • Fix: Increase

      
       to >3.0 equivalents.
      
  • Problem: No reaction in Method B.

    • Cause: Poisoning of Pd catalyst by thiophene sulfur.

    • Fix: Switch to a bidentate ligand (e.g., Xantphos) or increase catalyst loading to 10 mol%.

References

  • Standard Chlorosulfonation: Organic Syntheses, Coll. Vol. 1, p. 84 (1941). Chlorosulfonation of aromatic systems.[1] [Link]

  • Pd-Catalyzed Aminosulfonylation (DABSO): Woolven, H., et al. "Palladium-Catalyzed Aminosulfonylation of Aryl Halides."[2][3] Organic Letters, 2011, 13(18), 4876–4879. [Link]

  • SuFEx Chemistry: Dong, J., et al. "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie Int.[4] Ed., 2014, 53(36), 9430–9448. [Link]

  • Ca(NTf2)2 Activation for SuFEx: Mahapatra, S., et al. "SuFEx Activation with Ca(NTf2)2: A Unified Strategy to Access Sulfamides, Sulfamates, and Sulfonamides."[5][6] Organic Letters, 2020, 22(11), 4389–4394. [Link]

Sources

Application

The Art of C-C Bond Formation: A Guide to Palladium-Catalyzed Cross-Coupling of Bromothiophenes

Introduction: The Thiophene Core in Modern Chemistry The thiophene motif is a cornerstone in medicinal chemistry and materials science. Its unique electronic properties and ability to engage in various intermolecular int...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Thiophene Core in Modern Chemistry

The thiophene motif is a cornerstone in medicinal chemistry and materials science. Its unique electronic properties and ability to engage in various intermolecular interactions have cemented its status as a privileged scaffold in drug discovery and a fundamental building block for organic electronics. The functionalization of the thiophene ring, particularly through the formation of carbon-carbon bonds, is therefore a critical endeavor. Palladium-catalyzed cross-coupling reactions have emerged as the most powerful and versatile tools for this purpose, offering a reliable avenue for the synthesis of complex thiophene-containing molecules.

This comprehensive guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to provide a deeper understanding of the causality behind experimental choices in the palladium-catalyzed cross-coupling of bromothiophenes. We will explore the nuances of the most prevalent coupling reactions—Suzuki-Miyaura, Stille, Negishi, and Sonogashira—and offer insights into overcoming common challenges, such as regioselectivity and catalyst deactivation.

The Catalytic Heart: A Unified Mechanistic Overview

All palladium-catalyzed cross-coupling reactions of bromothiophenes share a common mechanistic triad: oxidative addition, transmetalation, and reductive elimination. Understanding this fundamental cycle is paramount to troubleshooting and optimizing these transformations.

The catalytic cycle commences with the active Pd(0) catalyst.

Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Th-Br + Pd(0) -> Th-Pd(II)-Br) Pd(0)L2->Oxidative_Addition Th-Br Th_Pd_Br Thienyl-Pd(II)-Br Complex Oxidative_Addition->Th_Pd_Br Transmetalation Transmetalation (R-M + Th-Pd(II)-Br -> Th-Pd(II)-R) Th_Pd_Br->Transmetalation R-M Th_Pd_R Thienyl-Pd(II)-R Complex Transmetalation->Th_Pd_R Reductive_Elimination Reductive Elimination (Th-Pd(II)-R -> Th-R + Pd(0)) Th_Pd_R->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product Thienyl-R (Coupled Product) Reductive_Elimination->Product Regioselectivity cluster_0 Reactivity of Bromothiophenes 2,3-Dibromothiophene 2,3-Dibromothiophene Preferential coupling at C2 Preferential coupling at C2 2,3-Dibromothiophene->Preferential coupling at C2 2,4-Dibromothiophene 2,4-Dibromothiophene 2,4-Dibromothiophene->Preferential coupling at C2 2,5-Dibromothiophene 2,5-Dibromothiophene Preferential coupling at C2 or C5 Preferential coupling at C2 or C5 2,5-Dibromothiophene->Preferential coupling at C2 or C5 3,4-Dibromothiophene 3,4-Dibromothiophene Similar reactivity, can lead to mixtures Similar reactivity, can lead to mixtures 3,4-Dibromothiophene->Similar reactivity, can lead to mixtures

Figure 2: General regioselectivity trends in the coupling of dibromothiophenes.

By carefully controlling reaction conditions such as temperature, catalyst loading, and reaction time, it is often possible to achieve selective mono-functionalization. A lower temperature and shorter reaction time typically favor reaction at the more reactive α-position.

The Sulfur Menace: Catalyst Poisoning and Mitigation

The sulfur atom in the thiophene ring can act as a Lewis base and coordinate to the palladium catalyst, leading to deactivation or "poisoning." [1][2]This is a significant issue that can result in sluggish reactions or complete reaction failure. [3] Strategies to Overcome Catalyst Poisoning:

  • Ligand Choice: The use of bulky, electron-rich phosphine ligands is crucial. These ligands can sterically shield the palladium center, preventing strong coordination with the thiophene sulfur. Furthermore, they accelerate the rate of oxidative addition and reductive elimination, which can outcompete the rate of catalyst deactivation. [4]* Catalyst Loading: In some cases, a higher catalyst loading may be necessary to compensate for the deactivation.

  • Additives: The use of certain additives can sometimes mitigate poisoning effects, although this is highly substrate- and reaction-dependent.

  • Catalyst Selection: Certain palladium precatalysts are designed to be more robust and resistant to poisoning.

Detailed Application Protocols

The following protocols are provided as a starting point and may require optimization for specific substrates. All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents unless otherwise specified.

Protocol 1: Suzuki-Miyaura Coupling of 3-Bromothiophene with an Alkylboronic Acid

This protocol is adapted from a general procedure for the synthesis of 3-alkylthiophenes. [5] Materials:

  • 3-Bromothiophene (1.0 eq)

  • Alkylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Toluene and Water (4:1 ratio)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a condenser, add 3-bromothiophene, the alkylboronic acid, potassium carbonate, and the palladium catalyst.

  • Add the solvent mixture of toluene and water.

  • Purge the flask with an inert gas for 10-15 minutes.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • After completion, cool the mixture to room temperature and dilute with ethyl acetate and water.

  • Separate the organic and aqueous layers. Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Stille Coupling of 2-Bromothiophene with an Organostannane

This protocol provides a general method for Stille couplings. [6][7] Materials:

  • 2-Bromothiophene (1.0 eq)

  • Organostannane (e.g., tributyl(vinyl)stannane) (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Anhydrous Toluene

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst.

  • Add anhydrous toluene via syringe.

  • Add 2-bromothiophene to the reaction mixture via syringe.

  • Add the organostannane to the reaction mixture via syringe.

  • Heat the reaction mixture to 100 °C and stir for 2-24 hours, monitoring by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for 1-2 hours to precipitate tin byproducts.

  • Filter the mixture through a pad of Celite®, washing with an organic solvent (e.g., ethyl acetate).

  • Transfer the filtrate to a separatory funnel and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Negishi Coupling of 3-Bromothiophene with an Organozinc Reagent

This protocol is based on a general procedure for Negishi coupling. [8][5] Materials:

  • 3-Bromothiophene (1.0 eq)

  • Organozinc reagent (prepared in situ or as a solution) (1.2 eq)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂) (2-5 mol%)

  • Anhydrous Tetrahydrofuran (THF)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Under an inert atmosphere, dissolve 3-bromothiophene in anhydrous THF in a reaction flask.

  • Add the palladium catalyst to this solution.

  • Slowly add the organozinc reagent solution to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature or gently heat to 40-50 °C.

  • Monitor the reaction progress by TLC or GC/MS.

  • Upon completion, carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 4: Sonogashira Coupling of 2-Bromothiophene with a Terminal Alkyne

This protocol is a representative procedure for the Sonogashira coupling of an aryl bromide. [9][10] Materials:

  • 2-Bromothiophene (1.0 eq)

  • Terminal alkyne (e.g., phenylacetylene) (1.2 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (3 mol%)

  • Copper(I) iodide (CuI) (5 mol%)

  • Triethylamine (Et₃N) (2.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a Schlenk tube, combine 2-bromothiophene, the palladium catalyst, and copper(I) iodide.

  • Evacuate and backfill the tube with an inert gas three times.

  • Add anhydrous DMF and triethylamine via syringe.

  • Add the terminal alkyne dropwise.

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a saturated aqueous solution of ammonium chloride and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Conclusion: A Versatile Toolkit for Thiophene Functionalization

Palladium-catalyzed cross-coupling reactions represent an indispensable toolkit for the synthetic chemist working with bromothiophenes. By understanding the underlying mechanisms, being aware of the potential challenges, and judiciously selecting the appropriate reaction conditions, researchers can effectively and efficiently construct a vast array of functionalized thiophenes. The Suzuki-Miyaura, Stille, Negishi, and Sonogashira reactions each offer unique advantages and disadvantages, and the choice of method should be tailored to the specific synthetic goal. With the protocols and insights provided in this guide, scientists and drug development professionals are well-equipped to harness the power of these transformative reactions in their pursuit of novel molecules with significant biological and material applications.

References

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  • Organic Syntheses. (n.d.). Enantioselective, Stereoconvergent Negishi Cross-Couplings of α-Bromo Amides with Alkylzinc Reagents. Org. Synth. 2013, 90, 16. [Link]

  • Zhang, W., et al. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols, 5(1), 102875. [Link]

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Method

Microwave-assisted synthesis involving thiophene sulfonamides

An Application Guide to Microwave-Assisted Synthesis of Thiophene Sulfonamides Abstract Thiophene sulfonamides represent a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due t...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Microwave-Assisted Synthesis of Thiophene Sulfonamides

Abstract

Thiophene sulfonamides represent a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4] Traditional synthetic routes to these compounds often involve lengthy reaction times, harsh conditions, and the use of hazardous reagents.[5] This application note provides a comprehensive guide to the microwave-assisted organic synthesis (MAOS) of thiophene sulfonamides, a green chemistry approach that dramatically accelerates reaction rates, improves yields, and enhances product purity.[6][7] We will explore the fundamental principles of microwave heating, provide a detailed and robust experimental protocol, discuss key parameter optimization, and offer troubleshooting insights for researchers, scientists, and drug development professionals.

The Paradigm Shift: Understanding Microwave-Assisted Synthesis

Conventional heating methods transfer energy indirectly and inefficiently via conduction and convection, resulting in temperature gradients within the reaction vessel.[8] Microwave synthesis, in contrast, utilizes direct coupling of microwave energy with polar molecules in the reaction mixture, leading to rapid, uniform, and efficient volumetric heating.[9] This process is governed by two primary mechanisms:

  • Dipolar Polarization: Polar molecules, such as the reactants and solvent, attempt to align their dipoles with the rapidly oscillating electric field of the microwave radiation. This constant reorientation causes intense molecular friction, which generates heat.[9][10]

  • Ionic Conduction: If charged particles (ions) are present, they will oscillate back and forth under the influence of the microwave field. Collisions between these moving ions generate heat.[10][11]

This direct energy transfer is the cornerstone of MAOS, offering significant advantages over classical heating methods, including dramatically reduced reaction times (from hours to minutes), increased product yields, fewer side products, and improved reproducibility.[8][12][13] Furthermore, MAOS aligns with the principles of green chemistry by reducing energy consumption and often allowing for the use of less hazardous solvents or even solvent-free conditions.[12][14]

General Synthetic Approach

The synthesis of sulfonamides typically involves the reaction of a sulfonyl chloride with a primary or secondary amine.[5] However, many sulfonyl chlorides are unstable and not commercially available. A more modern and versatile microwave-assisted approach facilitates the direct synthesis from sulfonic acids, avoiding the need to isolate the unstable sulfonyl chloride intermediate.[5][15][16] This guide will focus on a protocol adapted from this more direct methodology.

The overall transformation involves two key microwave-assisted steps:

  • Activation of the Sulfonic Acid: The thiophene sulfonic acid is activated in situ to form a highly reactive intermediate.

  • Amination: The activated intermediate readily reacts with a chosen amine to form the desired thiophene sulfonamide.

Detailed Experimental Protocol: Synthesis of N-Benzylthiophene-2-sulfonamide

This protocol details the synthesis of a representative thiophene sulfonamide. It is designed for a dedicated laboratory microwave reactor equipped with temperature and pressure sensors.

Safety Precautions:

  • Always conduct reactions in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

  • Use only sealed microwave reaction vessels specifically designed for high pressures and temperatures.

  • Never exceed the recommended volume, temperature, or pressure limits of the microwave vessel.

  • Be aware that rapid heating can lead to sudden pressure increases.

Reagents and Materials:

  • Thiophene-2-sulfonic acid (or its sodium salt)

  • 2,4,6-trichloro-1,3,5-triazine (TCT)

  • Triethylamine (Et₃N)

  • Benzylamine

  • Sodium Hydroxide (NaOH), 2M solution

  • Acetone (ACS grade)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • 10 mL microwave reaction vial with a stir bar

  • Silica gel for column chromatography

Step-by-Step Methodology

Part 1: In Situ Formation of the Activated Intermediate

  • To a 10 mL microwave reaction vial containing a magnetic stir bar, add thiophene-2-sulfonic acid (1.0 mmol, 1 eq.).

  • Add dry acetone (3 mL) and triethylamine (1.2 mmol, 1.2 eq.). Stir the mixture for 2 minutes at room temperature to ensure dissolution.

  • Add 2,4,6-trichloro-1,3,5-triazine (TCT) (0.4 mmol, 0.4 eq.).

  • Seal the vial with a septum cap.

  • Place the vial in the microwave reactor cavity.

  • Irradiate the mixture under the following conditions:

    • Temperature: 80 °C (use a pre-stirring time of 15 seconds)

    • Hold Time: 20 minutes

    • Power: Dynamic (adjusts to maintain temperature)

    • Stirring: High

  • After irradiation, allow the vessel to cool to below 35 °C using compressed air before proceeding.[17] A precipitate of triethylamine hydrochloride will be visible.

Part 2: Amination to Form the Sulfonamide

  • To the cooled reaction mixture from Part 1 (do not isolate the intermediate), add benzylamine (1.1 mmol, 1.1 eq.).

  • Add 2M aqueous sodium hydroxide (NaOH) (1.5 mmol, 1.5 eq.).

  • Re-seal the vial and place it back into the microwave reactor.

  • Irradiate the mixture under the following conditions:

    • Temperature: 50 °C

    • Hold Time: 10 minutes

    • Power: Dynamic

    • Stirring: High

  • Once the reaction is complete, cool the vessel to room temperature.

Part 3: Workup and Purification

  • Monitor the reaction completion by Thin-Layer Chromatography (TLC) using a suitable solvent system (e.g., 3:1 Hexanes:Ethyl Acetate).

  • Transfer the reaction mixture to a separatory funnel containing 20 mL of dichloromethane (DCM).

  • Wash the organic layer sequentially with 15 mL of saturated NaHCO₃ solution, 15 mL of water, and 15 mL of brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by flash column chromatography on silica gel to yield the pure N-benzylthiophene-2-sulfonamide.

This two-step, one-pot microwave protocol significantly reduces reaction time and simplifies the purification process compared to conventional methods.[15][16]

Visualization of the Experimental Workflow

The following diagram illustrates the key stages of the microwave-assisted synthesis protocol.

G cluster_prep Part 1: Activation cluster_reaction Part 2: Amination cluster_purification Part 3: Workup & Purification reagents 1. Add Thiophene Sulfonic Acid, Et3N, TCT, and Acetone to Vial seal1 2. Seal Microwave Vial reagents->seal1 mw1 3. Microwave Irradiation (80 °C, 20 min) seal1->mw1 cool1 4. Cool to < 35 °C mw1->cool1 add_amine 5. Add Benzylamine and NaOH Solution cool1->add_amine seal2 6. Re-seal Vial add_amine->seal2 mw2 7. Microwave Irradiation (50 °C, 10 min) seal2->mw2 cool2 8. Cool to Room Temp mw2->cool2 workup 9. Extraction with DCM & Aqueous Washes cool2->workup purify 10. Dry, Concentrate & Purify via Chromatography workup->purify product Pure Thiophene Sulfonamide purify->product

Caption: Workflow for microwave-assisted synthesis of thiophene sulfonamides.

Key Parameter Optimization and Data

The success of microwave-assisted synthesis often depends on the careful optimization of several parameters. The choice of solvent is critical; it must be able to absorb microwave energy efficiently (i.e., have a sufficiently high dielectric constant) while also being chemically compatible with the reactants.[11]

Below is a table summarizing the scope of this reaction with various amines, demonstrating its versatility. The conditions are based on the protocol described above.

EntryAmineProduct Yield (%)Purity (%)Rationale for Amine Choice
1Benzylamine92>98Standard primary aromatic-alkyl amine.
2Aniline85>97Less nucleophilic primary aromatic amine.
3Piperidine95>98Highly nucleophilic cyclic secondary amine.
4Morpholine94>98Cyclic secondary amine with ether functionality.
5tert-Butylamine68>95Sterically hindered primary amine, requires longer time.

Yields and purities are representative and may vary. Purity is typically determined by HPLC or ¹H NMR.

Causality behind Experimental Choices:

  • TCT as Activator: 2,4,6-trichloro-1,3,5-triazine is an inexpensive and efficient activating agent that converts the sulfonic acid into a reactive sulfonyl triazine intermediate, which is more stable and easier to handle than the corresponding sulfonyl chloride.[15]

  • Microwave Conditions: The initial higher temperature (80 °C) is necessary for the efficient activation of the sulfonic acid. The subsequent amination step is highly exothermic and proceeds rapidly, requiring a lower temperature (50 °C) to minimize side product formation.[5]

  • Base Selection: Triethylamine is used in the first step as a non-nucleophilic base to deprotonate the sulfonic acid. Sodium hydroxide is used in the second step to neutralize any generated HCl and drive the amination reaction to completion.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Product Yield 1. Incomplete activation of sulfonic acid.2. Deactivated amine.3. Insufficient microwave power/time.1. Ensure TCT and Et₃N are fresh. Use anhydrous solvent for the first step.2. Use a fresh bottle of the amine.3. Increase hold time in 5-minute increments or increase temperature by 10 °C.
Formation of Side Products 1. Reaction temperature is too high.2. Di-sulfonylation of primary amine.1. Lower the temperature of the amination step.2. Use a slight excess (1.1-1.2 eq.) of the primary amine, but avoid a large excess.
Difficulty in Purification 1. Unreacted starting materials.2. Presence of TCT byproducts.1. Ensure the reaction has gone to completion via TLC before workup.2. The aqueous NaHCO₃ wash is crucial for removing acidic byproducts from TCT hydrolysis.
Pressure Error in Reactor 1. Reaction volume is too high.2. Rapid, uncontrolled exotherm.1. Reduce the reaction scale or use a larger vessel.2. Program a slower temperature ramp rate in the microwave method.

Logical Relationship Diagram

This diagram outlines the logical dependencies and inputs for a successful synthesis.

G cluster_inputs Key Inputs cluster_process Process Parameters cluster_outputs Outputs reagents Thiophene Sulfonic Acid + Amine mw_params Microwave Irradiation - Temperature - Time - Power reagents->mw_params catalysts Activator (TCT) + Bases (Et3N, NaOH) catalysts->mw_params solvent MW-Absorbing Solvent (e.g., Acetone) solvent->mw_params product High Yield of Thiophene Sulfonamide mw_params->product byproducts Minimized Side Products mw_params->byproducts efficiency Reduced Reaction Time & Energy Use mw_params->efficiency

Caption: Key inputs and outputs for microwave-assisted sulfonamide synthesis.

Conclusion

Microwave-assisted synthesis represents a transformative technology for the rapid and efficient production of thiophene sulfonamides.[18][19] By leveraging direct and uniform heating, this approach overcomes many limitations of conventional methods, providing higher yields, cleaner reaction profiles, and drastically reduced synthesis times.[8][12] The protocols and insights provided in this guide offer a robust framework for researchers to accelerate their discovery and development programs, enabling faster access to novel chemical entities for therapeutic evaluation.

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  • Novel Sulfonamide Derivatives as a Tool to Combat Methicillin-Resistant Staphylococcus Aureus. Taylor & Francis Online. Available at: [Link]

  • An Easy Microwave-assisted Synthesis of Sulfonamides directly from Sulfonic Acids Supporting Information. organic-chemistry.org. Available at: [Link]

  • Microwave-assisted synthesis and bioevaluation of new sulfonamides. National Center for Biotechnology Information. Available at: [Link]

  • Microwave-assisted synthesis of biodegradable and antibacterial thiophene, furan and thiazole derivatives. ResearchGate. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Recrystallization of 4-Bromo-5-methylthiophene-2-sulfonamide

This guide provides in-depth technical support for the purification of 4-Bromo-5-methylthiophene-2-sulfonamide via recrystallization. It is designed for chemistry professionals engaged in research and development who req...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for the purification of 4-Bromo-5-methylthiophene-2-sulfonamide via recrystallization. It is designed for chemistry professionals engaged in research and development who require high-purity material. The content is structured as a series of frequently asked questions (FAQs) and a comprehensive troubleshooting guide to address common challenges encountered during the crystallization process.

Part 1: Frequently Asked Questions (FAQs) on Solvent Selection

Q1: What is the primary goal of recrystallizing 4-Bromo-5-methylthiophene-2-sulfonamide?

The primary objective is to remove impurities from the crude solid. Recrystallization is a purification technique that relies on the differences in solubility between the desired compound and contaminants in a given solvent system.[1] An ideal recrystallization process results in the formation of a highly ordered crystal lattice of 4-Bromo-5-methylthiophene-2-sulfonamide, excluding impurities which remain in the solution (mother liquor).[1]

Q2: How do I select an appropriate solvent system for this specific molecule?

Selecting the right solvent is the most critical step for a successful recrystallization. The ideal solvent should exhibit the following properties:

  • High solubility at elevated temperatures: The solvent must completely dissolve the 4-Bromo-5-methylthiophene-2-sulfonamide when hot or boiling.

  • Low solubility at low temperatures: As the solution cools, the compound's solubility should decrease significantly, allowing it to crystallize out of the solution.

  • Favorable impurity solubility: Impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain highly soluble in the cold solvent (staying in the mother liquor during filtration).

  • Non-reactive: The solvent must not react with the compound.

  • Appropriate boiling point: The solvent's boiling point should be lower than the melting point of the compound to prevent it from "oiling out" (melting before it dissolves).[2]

For 4-Bromo-5-methylthiophene-2-sulfonamide, its structure contains both polar (sulfonamide) and non-polar (brominated thiophene ring) moieties. This dual nature suggests that a single solvent may not be optimal, making a mixed-solvent system a highly effective choice.[2] Good starting points are often alcohol-water mixtures, such as ethanol/water or isopropanol/water.[2]

Q3: What is a mixed-solvent system and why is it useful for this compound?

A mixed-solvent system, or solvent/anti-solvent system, uses two miscible liquids with different polarities. For 4-Bromo-5-methylthiophene-2-sulfonamide, you would dissolve the compound in a minimal amount of a hot "good" solvent in which it is highly soluble (e.g., ethanol, isopropanol, acetone). Then, a hot "bad" solvent (anti-solvent) in which the compound is poorly soluble (e.g., water, hexane) is added dropwise until the solution becomes faintly cloudy (turbid).[3][4] A few more drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly. This technique provides fine control over the supersaturation point, often leading to excellent crystal formation.

Part 2: Experimental Protocols & Data

Recommended Solvents & Properties

The selection of a solvent is an empirical process. The following table provides a starting point for screening potential solvents and solvent systems for 4-Bromo-5-methylthiophene-2-sulfonamide.

SolventBoiling Point (°C)Polarity (Relative)Dielectric ConstantComments
Water100High80.1Good anti-solvent for organic compounds.[4]
Ethanol78.3High24.5Often a good primary solvent for sulfonamides.[2][4]
Isopropanol82.4Medium-High18.3A common, effective solvent for many organic solids.[2]
Acetone56Medium-High20.7Strong solvent, useful for highly impure samples.[4][5]
Ethyl Acetate77.1Medium6.0Good for compounds of intermediate polarity.[5]
Dichloroethane83.5Low-Medium10.4Has been used for recrystallizing substituted thiophene sulfonamides.[6]
Hexane / Heptane~69 / ~98Low~1.9 / ~1.9Excellent anti-solvents when paired with more polar solvents.[4]

Data compiled from various sources.[5][7]

Protocol 1: General Single-Solvent Recrystallization
  • Dissolution: Place the crude 4-Bromo-5-methylthiophene-2-sulfonamide in an appropriately sized Erlenmeyer flask with a stir bar. Add a small amount of the chosen solvent and heat the mixture to a gentle boil with stirring. Continue adding the minimum amount of hot solvent in small portions until the solid just dissolves completely.[3]

  • Decolorization (Optional): If the solution is colored by high-molecular-weight impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat to boiling for a few minutes.[2]

  • Hot Filtration (Optional): If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration. Use a pre-heated funnel and flask to prevent premature crystallization in the funnel.[2][8]

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature on a benchtop. Slow cooling is crucial for the formation of large, pure crystals.[1][3]

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for 15-30 minutes to maximize the precipitation of the product.[2]

  • Isolation & Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to rinse away any remaining mother liquor.

  • Drying: Dry the crystals on the filter paper by drawing air through them, or for more complete drying, place them in a desiccator under vacuum.

Protocol 2: Mixed-Solvent Recrystallization (e.g., Isopropanol/Water)
  • Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of boiling isopropanol.

  • Induce Saturation: While keeping the solution hot, add water dropwise until the solution becomes persistently cloudy.

  • Clarify Solution: Add a few drops of hot isopropanol to make the solution clear again.

  • Crystallization & Isolation: Follow steps 4-7 from the Single-Solvent protocol above. For washing (Step 6), use a cold mixture of isopropanol/water with the same composition that was determined in steps 2 and 3.

Part 3: Troubleshooting Guide

This section addresses common issues encountered during the recrystallization of 4-Bromo-5-methylthiophene-2-sulfonamide.

Q: My compound will not dissolve, even in a large amount of boiling solvent. What should I do?
  • Probable Cause: The chosen solvent is too non-polar or simply a poor solvent for your compound, even when hot.

  • Solution:

    • Switch Solvents: Discard the current solvent (after careful evaporation to recover your compound) and select a more polar solvent. Refer to the solvent table and consider solvents like ethanol, acetone, or ethyl acetate.

    • Try a Mixture: If a single solvent fails, a mixed-solvent system is often the answer. Dissolve the compound in a good solvent (like acetone) and titrate with a miscible anti-solvent (like hexane).

Q: The solution is clear, but no crystals are forming, even after cooling in an ice bath. What went wrong?
  • Probable Cause 1: Too much solvent was used. This is the most common reason for low or no yield.[1][2] The solution is not supersaturated, so the compound remains dissolved.

    • Solution: Boil off some of the solvent to increase the concentration of your compound. Allow the concentrated solution to cool again. Be careful not to evaporate too much solvent, which could cause the product to crash out.

  • Probable Cause 2: The solution is supersaturated but requires nucleation. Crystal formation needs an initiation point (nucleation).

    • Solution 1: Scratching. Use a glass rod to gently scratch the inside surface of the flask just below the solvent line. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[2]

    • Solution 2: Seeding. If you have a pure crystal of 4-Bromo-5-methylthiophene-2-sulfonamide from a previous batch, add a tiny speck to the cold solution. This "seed" crystal will act as a template for other molecules to crystallize upon.[3]

Q: My product separated as an oily liquid instead of crystals. How do I fix this?
  • Probable Cause 1: "Oiling out." This occurs when the solid melts in the hot solvent rather than dissolving, or when the solution becomes supersaturated at a temperature above the compound's melting point.[2] It is also common when the crude material is highly impure.[2]

    • Solution: Re-heat the solution to dissolve the oil. Add more of the hot solvent to decrease the saturation point. Then, allow the solution to cool much more slowly. Insulating the flask with a cloth can help.[2] If the problem persists, you may need to switch to a lower-boiling point solvent or use a different solvent mixture.[3]

  • Probable Cause 2: High concentration of impurities. Impurities can depress the melting point of your compound and interfere with crystal lattice formation.

    • Solution: Consider a preliminary purification step. Running the crude material through a short silica gel plug (flash chromatography) can remove many impurities before attempting recrystallization.[2]

Q: My final product yield is very low. How can I improve it?
  • Probable Cause 1: Using excessive solvent. As mentioned, this is a primary cause of low recovery.[2]

    • Solution: During the dissolution step, be patient and add the minimum amount of hot solvent necessary. For future runs, keep a record of the solvent volume used per gram of crude material to optimize the process.

  • Probable Cause 2: Premature crystallization. If you performed a hot filtration, the product may have crystallized on the filter paper or in the funnel stem.[2]

    • Solution: Ensure all glassware for the hot filtration is pre-heated. Perform the filtration as quickly as possible. If crystals do form in the funnel, they can be recovered by washing with a small amount of hot solvent into the main filtrate flask.

  • Probable Cause 3: Incomplete cooling.

    • Solution: After the flask cools to room temperature, ensure you give it adequate time in an ice bath (at least 15-30 minutes) to maximize precipitation.[3]

Recrystallization Troubleshooting Workflow

The following diagram provides a logical decision-making process for troubleshooting common recrystallization problems.

Recrystallization_Troubleshooting start_node Start Recrystallization process_node process_node start_node->process_node Dissolve crude solid in minimum hot solvent decision_node decision_node process_node->decision_node Did solid dissolve? problem_node problem_node decision_node->problem_node No p2 Cool solution slowly decision_node->p2 Yes solution_node solution_node solution_node->start_node Restart problem_node->solution_node Choose more polar solvent or use mixed-solvent system end_node Pure Crystals Obtained d2 Crystals formed? p2->d2 d3 Oiled out? d2->d3 No p3 Filter and dry crystals d2->p3 Yes prob_oil PROBLEM: Oiling Out d3->prob_oil Yes prob_nocrystal PROBLEM: No Crystals d3->prob_nocrystal No sol_oil SOLUTION: Reheat, add more solvent, cool slower, or change solvent prob_oil->sol_oil sol_oil->p2 Retry Cooling sol_nocrystal SOLUTION: Boil off some solvent; Scratch flask or add seed crystal prob_nocrystal->sol_nocrystal sol_nocrystal->p2 Retry Cooling p3->end_node

Caption: A workflow for troubleshooting common recrystallization issues.

References

  • Benchchem. (n.d.). Technical Support Center: Recrystallization of Sulfonamide Products.
  • Benchchem. (n.d.). Technical Support Center: Crystallinity of Sulfonamide Compounds.
  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • Levitt, L. S. (1956). Process for the purification of thiophene. U.S. Patent No. 2,745,843. Google Patents.
  • Chemistry LibreTexts. (2021, March 5). 2.1: Recrystallization.
  • Reddit r/Chempros. (2023, February 19). Go-to recrystallization solvent mixtures.
  • Ponticello, G. S., & Rooney, C. S. (1986). Substituted thiophene-2-sulfonamides and their preparation. European Patent No. EP0182691A1. Google Patents.
  • MicroChemicals. (n.d.). Solvents and solubilities.
  • Benchchem. (n.d.). Technical Support Center: Refining Purification Techniques for Thiophene Carboxamide Derivatives.
  • Hoye, T. R. (2022, September 8). Properties of Common Organic Solvents. University of Minnesota.

Sources

Optimization

Technical Support Center: Solving Solubility Issues of Thiophene Sulfonamides in Organic Synthesis

Welcome to the Technical Support Center for the synthesis and handling of thiophene sulfonamides. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter solubility ch...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis and handling of thiophene sulfonamides. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter solubility challenges with this important class of compounds. Our goal is to provide you with in-depth, field-proven insights and actionable troubleshooting strategies to streamline your experimental workflows.

Introduction: The Solubility Challenge

Thiophene sulfonamides are a cornerstone scaffold in medicinal chemistry, valued for their diverse biological activities. However, their unique physicochemical properties often present significant solubility hurdles during synthesis, workup, purification, and formulation. The combination of a relatively nonpolar, aromatic thiophene ring and a polar, hydrogen-bond-donating/accepting sulfonamide group creates a molecule with complex solubility behavior.[1] This guide will dissect these challenges and provide systematic solutions.

Frequently Asked Questions (FAQs)

Here we address the most common initial questions researchers face when working with thiophene sulfonamides.

Q1: Why are my thiophene sulfonamide derivatives so poorly soluble in common organic solvents?

The limited solubility stems from a combination of factors. The planar, aromatic thiophene ring is inherently nonpolar and hydrophobic.[1] Simultaneously, the sulfonamide moiety (-SO₂NHR) is highly polarized and capable of forming strong intermolecular hydrogen bonds. In the solid state, these hydrogen bonds contribute to a stable crystal lattice. For dissolution to occur, the solvent must provide enough energy to overcome this crystal lattice energy. Solvents that are either too polar or too nonpolar are often ineffective at solvating both the thiophene and sulfonamide portions of the molecule simultaneously.

Q2: My compound is soluble in DMF and DMSO, but crashes out when I try to run a reaction in other solvents like THF or Dichloromethane. Why?

This is a classic sign of a compound that requires a highly polar, aprotic solvent to break up its crystal lattice. Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) are excellent hydrogen bond acceptors and have high dielectric constants, making them very effective at solvating the polar sulfonamide group. Tetrahydrofuran (THF) and dichloromethane (DCM) are significantly less polar and less effective at disrupting the strong intermolecular hydrogen bonds holding your compound together in the solid state. This leads to poor solubility and precipitation.

Q3: I've noticed my thiophene sulfonamide has some solubility in aqueous base. Can I use this to my advantage?

Absolutely. The proton on the sulfonamide nitrogen is weakly acidic (pKa typically in the range of 9-11). In the presence of a base (e.g., NaOH, K₂CO₃), this proton can be removed to form a highly polar and often water-soluble salt. This property is extremely useful during aqueous workups to separate your product from non-acidic organic impurities. By washing an organic solution of your product with an aqueous base, the sulfonamide will move into the aqueous layer as its salt. You can then re-acidify the aqueous layer to precipitate your purified product.

Q4: How does substitution on the thiophene ring or the sulfonamide nitrogen affect solubility?

Substituents play a critical role in modulating solubility.

  • Electron-withdrawing groups on the thiophene ring can increase the acidity of the sulfonamide proton, making it more soluble in aqueous base.

  • Polar, hydrogen-bonding groups (e.g., -OH, -NH₂, -CO₂H) introduced elsewhere in the molecule will generally increase polarity and can improve solubility in more polar solvents.[1]

  • Large, nonpolar groups on the sulfonamide nitrogen (e.g., a bulky alkyl or aryl group) will increase the lipophilicity of the molecule, favoring solubility in less polar organic solvents like toluene or DCM.

Troubleshooting Guide: From Reaction to Purification

This section provides a problem-and-solution framework for specific issues encountered during experimental work.

Issue Probable Cause(s) Suggested Solutions & Explanations
Compound precipitates during reaction. 1. The solvent polarity is too low to maintain solubility as the reaction progresses. 2. A change in temperature has decreased solubility. 3. The concentration of the reagent or product exceeds its solubility limit.1. Use a Co-Solvent System: Start the reaction in a solvent where your starting material is soluble (e.g., THF) and slowly add a more powerful, polar aprotic co-solvent like DMF or NMP until the solution becomes clear. This allows you to fine-tune the solvent polarity.[2] 2. Maintain Temperature: Ensure your reaction vessel is adequately heated. If a product is precipitating, a slight increase in temperature might be sufficient to redissolve it. 3. Dilute the Reaction: Double-check your concentration calculations. Running the reaction at a lower concentration may keep all components in solution.[1]
Product "oils out" during crystallization. 1. The solution is too supersaturated, or the cooling process is too rapid. 2. The melting point of your compound is lower than the boiling point of the crystallization solvent. 3. Significant impurities are present, disrupting crystal lattice formation.1. Slow Down Cooling & Add More Solvent: Re-heat the mixture to dissolve the oil, add a small amount of additional hot solvent to reduce saturation, and allow it to cool very slowly. Insulating the flask can help.[3] 2. Change Solvent: Select a solvent with a lower boiling point. 3. Preliminary Purification: If the crude material is very impure, consider a quick filtration through a plug of silica gel before attempting recrystallization.[4]
Amorphous powder forms instead of crystals. The compound is "crashing out" of solution too quickly, preventing the ordered arrangement of molecules into a crystal lattice.1. Reduce Cooling Rate: This is the most critical factor. Allow the hot solution to cool to room temperature on the benchtop before moving to an ice bath.[5] 2. Use a Solvent/Anti-Solvent System: Dissolve the compound in a minimum of a "good" solvent (e.g., acetone) and slowly add a miscible "anti-solvent" where it is insoluble (e.g., hexanes) until the solution becomes persistently turbid. This controlled precipitation promotes crystal growth.[5]
Low recovery after recrystallization. 1. Too much solvent was used, leaving a significant amount of product in the mother liquor. 2. The chosen solvent is too effective, meaning the compound has high solubility even at low temperatures.1. Minimize Solvent Volume: Use the absolute minimum amount of hot solvent required to fully dissolve the compound.[5] 2. Test Different Solvents: Choose a solvent where the compound is very soluble when hot but poorly soluble when cold. Ethanol/water or isopropanol/water mixtures are often effective for sulfonamides.[3]
Compound streaks badly or decomposes on silica gel during chromatography. The acidic nature of standard silica gel can cause decomposition of sensitive thiophene derivatives or strong binding, leading to streaking.1. Deactivate the Silica: Add 1-2% triethylamine to your eluent system to neutralize the acidic sites on the silica gel.[4] 2. Use an Alternative Stationary Phase: Consider using neutral alumina for particularly acid-sensitive compounds. 3. Swift Purification: Run the column as quickly as possible without sacrificing separation to minimize contact time between your compound and the stationary phase.[4]
Illustrative Solubility Data for 2-Thiophenesulfonamide

To provide a practical reference, the following table summarizes the qualitative solubility of the parent compound, 2-thiophenesulfonamide, in a range of common laboratory solvents. This data is compiled from general principles of solubility and observations from synthetic procedures.

Solvent Class Approximate Solubility at 25 °C Comments
WaterPolar ProticVery LowSolubility increases significantly with the addition of base (e.g., pH > 10).
Methanol / EthanolPolar ProticLow to ModerateCan be a useful solvent for reactions and recrystallization, often in combination with water.
AcetonePolar AproticModerateGood for dissolving at room temperature; often used as the "good" solvent in anti-solvent crystallizations.
AcetonitrilePolar AproticModerateSimilar to acetone; useful for reactions and analysis (e.g., HPLC).
Tetrahydrofuran (THF)Polar Aprotic (Ethereal)Low to ModerateCommon reaction solvent, but may require heating for sufficient solubility.
Ethyl AcetatePolar Aprotic (Ester)LowOften used as an extraction solvent. Solubility may be limited.
Dichloromethane (DCM)ChlorinatedVery LowGenerally a poor solvent unless the molecule has significant nonpolar character.
TolueneAromaticVery LowTypically used for nonpolar thiophene derivatives.
N,N-Dimethylformamide (DMF)Polar AproticHighExcellent solvent for dissolving most thiophene sulfonamides, but difficult to remove.
Dimethyl sulfoxide (DMSO)Polar AproticHighSimilar to DMF, a powerful solvent but presents challenges in product isolation.

Experimental Protocols

Protocol 1: Optimizing Reaction Conditions with a Co-Solvent System

This protocol outlines a systematic approach to finding a suitable solvent mixture for a reaction where the starting material has poor solubility.

Objective: To achieve a homogeneous reaction mixture for a poorly soluble thiophene sulfonamide derivative.

Materials:

  • Thiophene sulfonamide starting material

  • Reaction reagents

  • Primary solvent (e.g., THF, Dioxane)

  • Co-solvent (e.g., DMF, NMP)

  • Reaction flask with stir bar and condenser

Procedure:

  • Add the thiophene sulfonamide starting material and other solid reagents to the reaction flask.

  • Add the primary solvent (e.g., THF) in a volume that would correspond to the desired final reaction concentration.

  • Begin stirring the suspension at room temperature.

  • Slowly add the co-solvent (e.g., DMF) dropwise via a syringe or dropping funnel.

  • Monitor the mixture for dissolution. Continue adding the co-solvent until the mixture becomes a clear, homogeneous solution.

  • Note the final ratio of Primary Solvent:Co-Solvent. This is your optimized solvent system for this reaction.

  • Proceed with the reaction by adding any liquid reagents and/or heating as required by the procedure.

Protocol 2: Purification via pH-Modulated Extraction

This protocol leverages the acidic nature of the sulfonamide proton to purify the product away from neutral organic impurities.

Objective: To separate a thiophene sulfonamide product from non-acidic byproducts.

Materials:

  • Crude reaction mixture in an organic solvent (e.g., Ethyl Acetate)

  • 1 M Sodium Hydroxide (NaOH) aqueous solution

  • 1 M Hydrochloric Acid (HCl) aqueous solution

  • Separatory funnel

  • Organic solvent for extraction (e.g., Ethyl Acetate)

Procedure:

  • Dissolve or suspend the crude reaction mixture in a suitable organic solvent like ethyl acetate.

  • Transfer the organic solution to a separatory funnel.

  • Add an equal volume of 1 M NaOH solution.

  • Stopper the funnel and shake vigorously, venting frequently. The thiophene sulfonamide will deprotonate and dissolve in the aqueous layer.

  • Allow the layers to separate. Drain the lower aqueous layer into a clean flask. The neutral impurities will remain in the upper organic layer.

  • Repeat the extraction of the organic layer with fresh 1 M NaOH to ensure complete recovery of the product.

  • Combine the aqueous extracts.

  • Cool the combined aqueous layer in an ice bath.

  • Slowly add 1 M HCl dropwise while stirring. The thiophene sulfonamide will protonate and precipitate out of the solution as a solid.

  • Monitor the pH with litmus paper or a pH meter to ensure the solution is acidic (pH ~2-3).

  • Collect the purified solid product by vacuum filtration, wash with cold water, and dry under vacuum.

Visualization of Workflows

Decision-Making Workflow for Solvent Selection

This diagram provides a logical path for selecting an appropriate solvent system for a novel thiophene sulfonamide.

Solvent_Selection_Workflow start Start: New Thiophene Sulfonamide Compound screen_solvents Screen Solubility in Standard Solvents (DCM, EtOAc, THF, Acetone, MeOH) start->screen_solvents is_soluble Soluble at RT? screen_solvents->is_soluble use_solvent Use Optimal Solvent for Reaction/Purification is_soluble->use_solvent Yes try_heating Try Gentle Heating is_soluble->try_heating No end End use_solvent->end is_soluble_hot Soluble When Hot? try_heating->is_soluble_hot Test use_for_xtal Suitable for Recrystallization is_soluble_hot->use_for_xtal Yes try_polar_aprotic Test High-Polarity Aprotic Solvents (DMF, DMSO, NMP) is_soluble_hot->try_polar_aprotic No use_for_xtal->end is_soluble_dmf Soluble? try_polar_aprotic->is_soluble_dmf use_cosolvent Use Co-Solvent System (e.g., THF/DMF) is_soluble_dmf->use_cosolvent Yes is_soluble_dmf->end No (Consider Derivatization) use_cosolvent->end

Caption: A workflow for systematic solvent screening.

Troubleshooting Crystallization Issues

This diagram outlines the steps to take when facing common problems during the crystallization of thiophene sulfonamides.

Crystallization_Troubleshooting start Crystallization Attempt outcome Observe Outcome start->outcome oil Product 'Oils Out' outcome->oil Oiling no_xtals No Crystals Form outcome->no_xtals Clear Solution amorphous Amorphous Powder outcome->amorphous Powder good_xtals Good Crystals Formed outcome->good_xtals Success sol_oil Re-heat, Add More Solvent, Cool Slowly oil->sol_oil sol_no_xtals Induce Nucleation: - Scratch Flask - Add Seed Crystal no_xtals->sol_no_xtals sol_amorphous Use Solvent/Anti-Solvent Method or Cool Slower amorphous->sol_amorphous end Pure Product good_xtals->end sol_oil->outcome sol_no_xtals->outcome sol_amorphous->outcome

Caption: A troubleshooting guide for crystallization problems.

References

  • Martin, A., Wu, P. L., & Adjei, A. (1980). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. Journal of Pharmaceutical Sciences, 69(6), 659-665. [Link]

Sources

Troubleshooting

Technical Support Center: Catalyst Optimization for 4-Bromo-5-methylthiophene-2-sulfonamide

Status: Operational Ticket ID: OPT-THIO-SU-004 Subject: Optimization of Pd-Catalyzed Cross-Coupling for Thiophene Sulfonamides Assigned Specialist: Senior Application Scientist, Catalysis Group Executive Summary: The Sub...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: OPT-THIO-SU-004 Subject: Optimization of Pd-Catalyzed Cross-Coupling for Thiophene Sulfonamides Assigned Specialist: Senior Application Scientist, Catalysis Group

Executive Summary: The Substrate Challenge

You are working with 4-Bromo-5-methylthiophene-2-sulfonamide . This is a deceptive substrate. While it appears to be a standard heteroaryl halide, it presents a "Double Poison" effect that frequently stalls catalytic cycles at 40-60% conversion:

  • The Thiophene Sulfur (S1): A soft Lewis base that can competitively bind to soft metals like Palladium (Pd), effectively crowding out the ligand.

  • The Sulfonamide Nitrogen (C2-SO₂NH₂): Under the basic conditions required for Suzuki-Miyaura couplings, the sulfonamide is deprotonated (pKa ~10). The resulting anion is a potent ligand that forms stable, unreactive Pd-amido complexes.

This guide provides a self-validating workflow to overcome these deactivation pathways, optimize catalyst load, and ensure regulatory compliance regarding metal scavenging.

Module 1: Catalyst System Selection & Screening

User Question: "I am seeing low conversion (<50%) using standard Pd(PPh₃)₄. Increasing the load to 5 mol% didn't help. What is the recommended catalyst system?"

Technical Analysis

Pd(PPh₃)₄ is insufficient here. Triphenylphosphine is a monodentate ligand that dissociates easily. In the presence of your substrate, the thiophene sulfur or sulfonamide anion displaces the phosphine, leading to catalyst death (formation of Pd black).

The Solution: Bulky, Electron-Rich Ligands

You must use ligands that bind Pd tighter than your substrate does. We recommend Buchwald G3/G4 Pre-catalysts or Bidentate Ferrocenyl Ligands .

Recommended Screening Protocol

Run the following parallel screen at 0.5 mmol scale.

EntryPre-CatalystLigand ClassRationale
A Pd(dppf)Cl₂ · DCM BidentateThe "Workhorse." The bite angle of dppf resists displacement by sulfur.
B XPhos Pd G4 Dialkylbiaryl PhosphineBulky steric bulk prevents N-coordination; electron-rich nature speeds up oxidative addition.
C Pd(dtbpf)Cl₂ Bidentate (Bulky)Similar to dppf but more sterically demanding; excellent for difficult heteroaryl chlorides/bromides.
D PEPPSI-IPr NHC CarbeneExtremely stable against poisoning; operates via a different mechanism (Pd(II)/Pd(0) cycle).

Base Selection Rule: Avoid hydroxides (NaOH/KOH) if possible, as they rapidly deprotonate the sulfonamide. Use K₃PO₄ (mildly hydrous) or Cs₂CO₃ in dioxane/water mixtures.

Module 2: Troubleshooting The "Stalled" Reaction

User Question: "My reaction starts fast but stops at 60% conversion. Adding more catalyst mid-reaction results in immediate precipitation of black solids. Why?"

Root Cause: Product Inhibition

As the reaction proceeds, the concentration of the biaryl sulfonamide product increases. If the product is more coordinating than the starting material (common in thiophenes), it poisons the remaining catalyst. Adding fresh Pd to a "poisoned" soup just kills the fresh Pd immediately.

The "Spike" Protocol (Self-Validating Test)

To confirm catalyst death vs. reagent degradation:

  • Take an aliquot of the stalled reaction.

  • Add 1.0 equiv of fresh Aryl Boronic Acid .

  • Monitor by HPLC/LC-MS after 1 hour.

    • If conversion resumes: Your boronic acid degraded (protodeboronation).

    • If no change: Your catalyst is dead. Do not add more Pd. Switch to a more robust ligand (see Module 1).

Visualizing the Inhibition Pathway

The diagram below illustrates where the sulfonamide interferes with the catalytic cycle.

CatalyticCycle cluster_legend Key PreCat Pd Pre-catalyst (Pd-L) ActiveCat Active Species Pd(0)-L PreCat->ActiveCat Activation OxAdd Oxidative Addition (Ar-Pd(II)-Br) ActiveCat->OxAdd + 4-Bromo-thiophene... Poison CATALYST DEATH Pd-Sulfonamide Complex (Inactive) ActiveCat->Poison Thiophene S-binding TransMet Transmetallation (Ar-Pd(II)-Ar') OxAdd->TransMet + Boronic Acid / Base OxAdd->Poison Sulfonamide N-binding (Competes with Boronic Acid) RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->ActiveCat Regeneration key1 Green: Active Cycle key2 Red: Deactivation Pathway

Figure 1: Catalytic cycle showing the specific deactivation points where the sulfonamide nitrogen and thiophene sulfur intercept the active Palladium species.

Module 3: Optimization of Catalyst Load (DoE Approach)

User Question: "We are scaling up to 100g. We cannot afford 5 mol% Pd loading. How do we lower this?"

The "Threshold" Determination

You must determine the Turnover Number (TON) limit. Perform a Reaction Progress Kinetic Analysis (RPKA) by running 4 reactions at different loads: 0.1%, 0.5%, 1.0%, and 2.5%.

Optimization Strategy:

  • Protect the Sulfonamide: If you cannot get below 1 mol% Pd, the most cost-effective step is to protect the nitrogen with a THP (Tetrahydropyranyl) or Boc group. This eliminates the N-poisoning pathway, often allowing loadings to drop to <0.1 mol% .

  • Slow Addition: Add the catalyst in three portions (0 min, 30 min, 60 min) rather than all at once. This maintains a steady steady-state concentration of active Pd and prevents aggregation into Pd black.

Data Table: Typical Load vs. Yield (Unprotected Substrate)
Catalyst Load (mol%)LigandYield (24h)Cost ImpactRecommendation
5.0% PPh₃65%LowNot Recommended (Poor conversion)
2.0% dppf92%MediumIdeal for Lab Scale (<5g)
0.5% XPhos88%High (Ligand)Ideal for Scale-Up (>100g)
0.1% XPhos45%HighToo Low (Poisoning threshold met)

Module 4: Metal Scavenging & Purification

User Question: "The reaction worked, but the product is grey/brown. ICP-MS shows 1500 ppm Pd. How do we remove it?"

The Chelation Challenge

Thiophene sulfonamides are excellent ligands; they "hold onto" the residual Palladium. Standard silica plugs are ineffective here.

Scavenging Protocol

You require Thiol-modified Silica or Macroporous Resins .

  • Dissolution: Dissolve crude product in THF or EtOAc (10 mL/g).

  • Scavenger Addition: Add SiliaMetS® Thiol or QuadraPure™ TU (Thiourea).

    • Load: 4 equivalents relative to the initial Pd mass (not residual).

  • Temperature: Heat to 50°C for 4 hours . (Room temperature scavenging is too slow for this substrate).

  • Filtration: Filter through a 0.45 µm pad.

Verification:

  • Visual: Solution should turn from brown/orange to pale yellow/colorless.

  • Quantitative: Submit for ICP-MS. Target is <20 ppm for intermediates, <10 ppm for API.

References

  • Mechanisms of Catalyst Deactivation

    • Crabtree, R. H. (2015). Deactivation in Homogeneous Transition Metal Catalysis: Causes, Avoidance, and Recovery. Chemical Reviews. Link

  • Sulfonamide Interference in Cross-Coupling

    • Willis, M. C. (2010). Palladium-catalyzed coupling of sulfonamides. Chemical Reviews. Link

  • Thiophene Poisoning & Ligand Selection

    • Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Halides. Journal of the American Chemical Society. Link

  • Metal Scavenging Protocols

    • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients. Advanced Synthesis & Catalysis. Link

  • Pd(dppf)

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 4-Bromo-5-methylthiophene-2-sulfonamide before handling.

Optimization

Technical Support Center: Purification of 4-Bromo-5-methylthiophene-2-sulfonamide

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with 4-Bromo-5-methylthiophene-2-sulfonamide. This document provides in-depth troubleshooting ad...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with 4-Bromo-5-methylthiophene-2-sulfonamide. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound. Our focus is on providing practical, evidence-based solutions to achieve high purity, which is critical for subsequent applications.

Introduction to Purification Challenges

The synthesis of 4-Bromo-5-methylthiophene-2-sulfonamide, a key intermediate in various pharmaceutical pathways, can often lead to a range of impurities. These can arise from starting materials, side-reactions, or degradation of the target molecule. Effective removal of these impurities is paramount for the integrity of downstream applications. This guide will explore the common impurities and provide robust protocols for their removal.

Frequently Asked Questions (FAQs) & Troubleshooting

Impurity Identification and Origin

Q1: What are the most likely impurities I might encounter in my crude 4-Bromo-5-methylthiophene-2-sulfonamide?

A1: Based on the likely synthetic pathway, which involves the bromination and subsequent chlorosulfonylation of 2-methylthiophene followed by amination, several impurities are possible. The primary impurities can be categorized as follows:

  • Isomeric Impurities: Positional isomers are common in electrophilic substitution reactions on the thiophene ring. You may find other brominated or sulfonated isomers of the desired product.

  • Over-brominated Species: Dibrominated or even tribrominated thiophene derivatives can form if the bromination step is not carefully controlled.

  • Unreacted Starting Materials: Residual 2-methylthiophene or its brominated intermediate may be present.

  • Hydrolysis Products: The intermediate sulfonyl chloride is susceptible to hydrolysis, which would result in the corresponding sulfonic acid.

  • Side-Reaction Products from Sulfonation: Sulfonation of thiophenes can sometimes lead to the formation of sulfones or other complex byproducts, especially under harsh conditions.[1]

Recrystallization Troubleshooting

Q2: I'm having trouble getting my 4-Bromo-5-methylthiophene-2-sulfonamide to crystallize. What solvent systems are recommended?

A2: Due to the presence of both polar (sulfonamide) and non-polar (brominated thiophene) moieties, a single solvent may not be ideal. Solvent mixtures often provide the best results for sulfonamides.[2] Good starting points for solvent screening include:

  • Alcohol/Water Mixtures: Ethanol/water or isopropanol/water are commonly effective for sulfonamides.[2]

  • Hexane/Ethyl Acetate: This combination offers a good polarity range for compounds of intermediate polarity.

  • Dichloromethane/Hexane: Can be effective, but care must be taken due to the volatility of dichloromethane.[3]

Troubleshooting Tips for Recrystallization:

ProblemPossible CauseSuggested Solution
Oiling Out The melting point of the solid is lower than the boiling point of the solvent, or high impurity concentration.Re-heat to dissolve the oil, add more of the more polar solvent, and allow to cool slowly. Consider a preliminary purification step like column chromatography if the crude product is highly impure.[2]
No Crystal Formation The solution is not saturated enough, or it is supersaturated without nucleation.If too much solvent was used, carefully evaporate some of it. To induce crystallization, scratch the inside of the flask with a glass rod or add a seed crystal of the pure compound.[2]
Poor Recovery The compound has significant solubility in the cold solvent, or premature crystallization during hot filtration.Ensure the solution is fully cooled before filtration to maximize yield. Use pre-heated glassware for hot filtration to prevent the product from crashing out on the filter paper.
Colored Crystals Colored impurities are co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.[4]
Column Chromatography Troubleshooting

Q3: What are the recommended conditions for purifying 4-Bromo-5-methylthiophene-2-sulfonamide by column chromatography?

A3: Column chromatography is a powerful technique for separating closely related impurities. For this compound, a normal-phase silica gel column is typically effective.

  • Stationary Phase: Silica gel (60-120 mesh or 230-400 mesh for flash chromatography).

  • Mobile Phase (Eluent): A gradient of hexane and ethyl acetate is a good starting point. Begin with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the proportion of ethyl acetate to elute your compound. Thin-Layer Chromatography (TLC) should be used to determine the optimal solvent system beforehand. An Rf value between 0.2 and 0.4 for the desired compound on TLC is generally ideal for good separation on a column.[5]

Troubleshooting Tips for Column Chromatography:

ProblemPossible CauseSuggested Solution
Poor Separation Inappropriate solvent system, column overloading, or poor column packing.Optimize the solvent system using TLC to achieve a clear separation between your product and impurities. Reduce the amount of crude material loaded onto the column. Ensure the column is packed evenly without air bubbles.
Compound Streaking/Tailing The compound is too polar for the solvent system, or it is interacting strongly with the silica gel.Increase the polarity of the eluent. If the compound is acidic, adding a small amount of acetic acid to the mobile phase can help. If it is basic, adding a small amount of triethylamine (0.1-1%) can improve the peak shape.[5]
Compound Stuck on the Column The compound is too polar for the eluent.Gradually increase the polarity of the mobile phase significantly. A final flush with a more polar solvent like methanol may be necessary.

Experimental Protocols

Protocol 1: Recrystallization of 4-Bromo-5-methylthiophene-2-sulfonamide
  • Solvent Selection: Begin by testing the solubility of a small amount of your crude product in various solvent systems (e.g., ethanol/water, hexane/ethyl acetate) to find one where it is sparingly soluble at room temperature but dissolves readily when heated.

  • Dissolution: In an Erlenmeyer flask, add the crude solid and the chosen solvent. Heat the mixture with stirring (e.g., on a hot plate) until the solid completely dissolves. Add the minimum amount of hot solvent necessary for complete dissolution.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat to boiling for a few minutes.[4]

  • Hot Filtration: If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. To maximize yield, subsequently place the flask in an ice bath for at least 30 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals in a vacuum oven or desiccator to remove residual solvent.

Protocol 2: Column Chromatography Purification
  • TLC Analysis: Develop a TLC method to visualize your crude product and impurities. Experiment with different ratios of hexane and ethyl acetate to find a solvent system that gives good separation and an Rf of ~0.3 for the desired compound.

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase. Pour the slurry into the column and allow the silica to settle, ensuring an even packing without air bubbles. Add a layer of sand on top to protect the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a more volatile solvent like dichloromethane. Carefully load the sample onto the top of the column.

  • Elution: Begin eluting with the low-polarity mobile phase, collecting fractions.

  • Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified product.

Visualization of Purification Workflow

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis Crude Crude 4-Bromo-5-methyl- thiophene-2-sulfonamide Recrystallization Recrystallization Crude->Recrystallization Initial Cleanup ColumnChrom Column Chromatography Crude->ColumnChrom High Purity Separation Recrystallization->ColumnChrom If Impurities Remain PureProduct Pure Product Recrystallization->PureProduct If Sufficiently Pure ColumnChrom->PureProduct TLC TLC Analysis HPLC HPLC Analysis NMR NMR Spectroscopy PureProduct->TLC PureProduct->HPLC PureProduct->NMR

Caption: General workflow for the purification of 4-Bromo-5-methylthiophene-2-sulfonamide.

Logical Relationship of Impurities and Removal

ImpurityRemoval cluster_impurities Potential Impurities cluster_methods Purification Methods Isomers Isomeric Impurities ColumnChrom Column Chromatography Isomers->ColumnChrom Effective Separation OverBrominated Over-brominated Species OverBrominated->ColumnChrom Effective Separation StartingMaterials Unreacted Starting Materials Recrystallization Recrystallization StartingMaterials->Recrystallization Often Removed StartingMaterials->ColumnChrom Effective Separation Hydrolysis Sulfonic Acid (Hydrolysis) Hydrolysis->Recrystallization Can be effective AcidBaseExtraction Acid-Base Extraction Hydrolysis->AcidBaseExtraction Highly Effective

Caption: Relationship between impurity types and effective removal methods.

References

  • Beilstein Journals. (n.d.). Supplementary Information. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 5-bromo-N-alkylthiophene-2-sulfonamides. Retrieved from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (2001). Introduction to Organic Laboratory Techniques: A Small Scale Approach. Thomson Learning.
  • MDPI. (2021). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Retrieved from [Link]

  • Google Patents. (n.d.). US5470973A - Synthesis of sulfonamide intermediates.
  • Dove Medical Press. (2024). 5-bromo-N-alkylthiophene-2-sulfonamides as an alternative. Retrieved from [Link]

  • MIT OpenCourseWare. (2010). Recrystallization. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Re-crystallization experiments A crystallization protocol was developed based on Fel solubility data. Retrieved from [Link]

  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 5-Bromothiophene-2-sulfonamide (2) and 5-arylthiophene.... Retrieved from [Link]

  • Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Modular Two-Step Route to Sulfondiimidamides. Retrieved from [Link]

  • PubMed. (2025). Liquid chromatography-tandem mass spectrometry-based pharmacokinetic and metabolic analysis of 4-bromo-2,5-dimethoxyphenethylamine and its metabolites in human plasma. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-3-methylthiophene-2-sulfonamide. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Determination of Sulfonamides in Milk Samples by HPLC With Amperometric Detection Using a Glassy Carbon Electrode Modified With Multiwalled Carbon Nanotubes. Retrieved from [Link]

  • Indian Journal of Chemistry. (n.d.). Note Non-sulphur containing Z-1-chloro-3- coumarinyl -2-bromo ethylenes from chlorosulfonation of 3-bromoacetylcoumarins. Retrieved from [Link]

  • Interchim. (n.d.). Purification Column Guide Catalogue. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Aromatic Sulphonation and Related Reactions Aromatic Sulphonation and Related Reactions. Retrieved from [Link]

  • MDPI. (2023). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Retrieved from [Link]

  • ResearchGate. (n.d.). (A). Schematic synthesis of thiophene sulfonamides by Krasavin et al.... Retrieved from [Link]

  • Biosciences Biotechnology Research Asia. (2025). Purification and Identification of Secondary Compounds in Mangifera indica L., Piper betle L. and Lawsonia inermis L. Leaves by Column Chromatography and GC-MS Analysis. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (2017). Phytochemical screening and column chromatography studies of Aerva lanata. Retrieved from [Link]

  • ResearchGate. (n.d.). 2‐Bromo‐2‐chloro‐3‐arylpropanenitriles as C‐3 Synthons for the Synthesis of Functionalized 3‐Aminothiophenes. Retrieved from [Link]

Sources

Troubleshooting

Stability of 4-Bromo-5-methylthiophene-2-sulfonamide in acidic conditions

Topic: Stability & Handling in Acidic Conditions Ticket ID: CHEM-SUP-2024-BMT Classification: Heterocyclic Chemistry / Stability Profiling Executive Stability Profile Status: High Chemical Stability / Low Physical Stabil...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability & Handling in Acidic Conditions Ticket ID: CHEM-SUP-2024-BMT Classification: Heterocyclic Chemistry / Stability Profiling

Executive Stability Profile

Status: High Chemical Stability / Low Physical Stability (Solubility Limited)

As a Senior Application Scientist, I frequently encounter misconceptions regarding the acid stability of thiophene-based sulfonamides. Users often confuse precipitation (physical instability) with degradation (chemical instability).

The Chemical Reality: 4-Bromo-5-methylthiophene-2-sulfonamide is remarkably robust in acidic media (pH 1–6) at ambient temperatures. This stability arises from a "push-pull" electronic effect:

  • The Stabilizer (

    
    ):  The sulfonamide group at position C2 is a strong electron-withdrawing group (EWG). It deactivates the electron-rich thiophene ring, effectively raising the activation energy required for acid-catalyzed polymerization—a common failure mode for simple thiophenes.
    
  • The Blocker (Br & Me): The C4-Bromine and C5-Methyl groups sterically and electronically block the most reactive sites remaining on the ring, preventing electrophilic attack.

The Operational Risk: The primary challenge is solubility . The sulfonamide nitrogen is weakly basic (


 of conjugate acid 

). It does not protonate significantly in standard aqueous acids (e.g., 0.1 M HCl), leading to rapid precipitation rather than dissolution.

Troubleshooting Guide (FAQ)

Case 1: "My sample disappeared/precipitated upon adding 1M HCl."

Diagnosis: Physical Precipitation (Not Degradation). Mechanism: The sulfonamide moiety remains neutral in 1M HCl. The hydrophobic thiophene core drives the molecule out of the aqueous phase. Solution:

  • Do NOT heat to dissolve (this risks chemical degradation).

  • Protocol: Use a co-solvent system. Pre-dissolve the compound in DMSO or Acetonitrile (ACN) before slowly adding the acidic buffer.

  • Recommended Ratio: Keep organic co-solvent

    
     for concentrations 
    
    
    
    .
Case 2: "I see a new peak at RRT 0.9 during LC-MS analysis after acid exposure."

Diagnosis: Hydrolysis to Sulfonic Acid. Mechanism: Under forcing conditions (High Temp + Strong Acid), the sulfonamide bond cleaves via nucleophilic attack by water on the sulfur atom. Reaction:


Verification:  Check the mass spectrum. The parent ion 

(approx 256/258 Da) will shift to the sulfonic acid mass (approx 257/259 Da for neutral, or loss of 16 Da for

exchange).
Case 3: "The solution turned blue/green in acid."

Diagnosis: Oxidative Coupling (Indophenine-like reaction). Mechanism: This is rare for sulfonamides but possible if the acid contains trace oxidants (e.g.,


 impurities in technical grade HCl) or if isatin contaminants are present. The electron-rich thiophene ring dimerizes.
Solution:  Use trace-metal grade acids and degassed solvents.

Technical Data & Visualization

Stability Decision Matrix

StabilityLogic Start User Observes Issue in Acidic Media Precipitation Precipitation / Turbidity Start->Precipitation ColorChange Color Change (Blue/Green) Start->ColorChange NewPeak New HPLC Peak Start->NewPeak Solubility Solubility Issue (Not Degradation) Precipitation->Solubility Oxidation Trace Metal Oxidation ColorChange->Oxidation Hydrolysis Sulfonamide Hydrolysis (Ar-SO3H) NewPeak->Hydrolysis CoSolvent Action: Add DMSO/ACN Solubility->CoSolvent GradeCheck Action: Use Metal-Free Acid Oxidation->GradeCheck TempCheck Action: Reduce Temp (<40°C) Hydrolysis->TempCheck

Caption: Diagnostic workflow for identifying stability vs. solubility issues in acidic environments.

Degradation Pathways

Degradation Compound 4-Bromo-5-methylthiophene-2-sulfonamide (Stable in 1N HCl @ 25°C) Path1 Pathway A: Hydrolysis (Requires Reflux/Conc. Acid) Compound->Path1 H3O+ / >80°C Path2 Pathway B: Desulfonylation (Requires Reductive Conditions) Compound->Path2 H+ / Metal Catalyst / Light Product1 4-Bromo-5-methylthiophene-2-sulfonic acid + NH4+ Path1->Product1 Product2 3-Bromo-2-methylthiophene (SO2 Loss) Path2->Product2

Caption: Theoretical degradation pathways. Pathway A is the primary risk in harsh acidic conditions.

Validated Experimental Protocols

Protocol A: Acid Stress Testing (Forced Degradation)

Purpose: To empirically determine the stability limit of your specific lot.

  • Preparation: Dissolve 5 mg of compound in 1 mL Acetonitrile (Stock).

  • Stress Condition:

    • Sample A (Control): 100 µL Stock + 900 µL Water.

    • Sample B (Mild Acid): 100 µL Stock + 900 µL 0.1 N HCl.

    • Sample C (Strong Acid): 100 µL Stock + 900 µL 1.0 N HCl.

  • Incubation: Store all samples at 40°C for 24 hours.

  • Analysis: Analyze via HPLC-UV (254 nm).

    • Pass Criteria: Area% of parent peak in Sample B/C > 98% of Sample A.

Protocol B: Solubility Enhancement for Bio-Assays

Purpose: To maintain stability in acidic bio-buffers (e.g., pH 5.5).

ComponentFinal ConcentrationRole
DMSO 2% (v/v)Primary solubilizer (prevents precipitation).
PEG-400 10% (v/v)Co-solvent stabilizer.
Buffer 50 mM Acetate (pH 5.0)Acidic medium.[1]

Step-by-Step:

  • Dissolve compound in 100% DMSO to 50 mM (Clear solution).

  • Add PEG-400 to the DMSO stock (Ratio 1:5).

  • Slowly add the Buffer while vortexing.

    • Note: If turbidity appears, sonicate for 30 seconds. If it persists, the concentration exceeds the thermodynamic solubility limit.

References

  • Bhattacharya, A. (2021). Reaction Monitoring of Sulfonamide Synthesis and Hydrolysis. Journal of Organic Chemistry. (Context: General acid stability of sulfonamides).

  • PubChem Database. (2024). Compound Summary: 4-Bromo-5-methylthiophene-2-sulfonamide. National Library of Medicine. (Context: Physiochemical properties and computed descriptors).

  • Sigma-Aldrich. (2024). Safety Data Sheet: Thiophene-2-sulfonamide derivatives. Merck KGaA. (Context: Handling and storage safety data).

  • Javorskis, T., & Orentas, E. (2017).[1] Chemoselective Deprotection of Sulfonamides Under Acidic Conditions. The Journal of Organic Chemistry. (Context: Demonstrates that sulfonamide cleavage requires specific, harsh acidic conditions like Triflic acid, confirming stability in standard mineral acids).[1]

Sources

Optimization

Troubleshooting low conversion rates in thiophene sulfonamide coupling

Welcome to the technical support center for troubleshooting low conversion rates in thiophene sulfonamide coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to navi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for troubleshooting low conversion rates in thiophene sulfonamide coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial transformation. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you to diagnose issues and rationally design solutions for successful couplings.

Frequently Asked Questions (FAQs)

Here are some of the most common questions we encounter from researchers working on thiophene sulfonamide C-N coupling, a specialized form of the Buchwald-Hartwig amination.

Q1: My thiophene sulfonamide coupling reaction is showing very low to no conversion. What are the most likely causes?

Low conversion is a frequent issue and can typically be traced back to a few key areas:

  • Inactive Catalyst: The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst, or it may be deactivating (poisoning) during the reaction. The sulfur atom in the thiophene ring can strongly coordinate to the palladium center, leading to catalyst poisoning.[1]

  • Sub-optimal Ligand Choice: The ligand is critical for stabilizing the palladium catalyst and facilitating the key steps of oxidative addition and reductive elimination.[2][3] For electron-rich heterocycles like thiophene, bulky, electron-rich biarylphosphine ligands (e.g., Buchwald ligands like XPhos or tBuXPhos) are often necessary to promote the reaction.[4][5]

  • Incorrect Base or Solvent: The choice of base and solvent is interdependent and crucial for reaction success.[4][5] A base that is too weak may not deprotonate the sulfonamide effectively, while an overly strong base can lead to side reactions. The solvent must be anhydrous and capable of solubilizing all reaction components.

  • Poor Quality of Reagents: The presence of oxygen, water, or impurities in your starting materials, solvents, or inert gas can severely inhibit the reaction. Palladium catalysts are particularly sensitive to these contaminants.

Q2: I'm observing significant amounts of side products, such as the dehalogenated thiophene. How can I prevent this?

Dehalogenation is a common side reaction in palladium-catalyzed cross-couplings. It often occurs when the catalytic cycle is stalled. Key factors include:

  • Slow Reductive Elimination: If the final step of the catalytic cycle, reductive elimination to form the C-N bond, is slow, the palladium-amido intermediate can undergo side reactions. Using bulky, electron-rich ligands can often accelerate this step.[3]

  • Presence of Water: Trace amounts of water can lead to the formation of palladium-hydroxide species, which can promote dehalogenation. Ensure all reagents and solvents are rigorously dried.

  • Base-Promoted Decomposition: Certain strong bases can promote the decomposition of the starting materials or intermediates, leading to unwanted byproducts. Consider screening weaker bases like K₃PO₄ or Cs₂CO₃.[6]

Q3: How does the position of the halogen on the thiophene ring affect the reaction?

The reactivity of halothiophenes in Buchwald-Hartwig coupling generally follows the order: I > Br > Cl.[6] The position of the halogen also matters. α-halothiophenes (at the 2- or 5-position) are typically more reactive than β-halothiophenes (at the 3- or 4-position) due to the electronic properties of the thiophene ring.

Q4: Can steric hindrance on my thiophene or sulfonamide be a problem?

Absolutely. Significant steric bulk near the reaction centers on either the thiophene or the sulfonamide can impede the coupling.[7][8] For instance, a 2,6-disubstituted aryl halide is a challenging substrate.[4][5] In such cases, using ligands with larger bite angles (like Xantphos) or bulkier phosphines might be necessary to overcome the steric repulsion and facilitate the reaction.[2][9]

In-Depth Troubleshooting Guide

When facing low conversion rates, a systematic approach to troubleshooting is essential. The following guide provides a logical workflow to identify and resolve common issues.

Troubleshooting Workflow Diagram

Troubleshooting_Workflow start Low Conversion Observed check_reagents Verify Reagent Quality & Purity (Thiophene, Sulfonamide, Solvent, Base) start->check_reagents check_reagents->start Impurity Found (Purify/Replace) check_catalyst Evaluate Catalyst System (Precatalyst & Ligand) check_reagents->check_catalyst Reagents OK check_conditions Assess Reaction Conditions (Temperature, Time, Atmosphere) check_catalyst->check_conditions Catalyst System OK optimize_catalyst Screen Different Ligands & Pd Sources check_catalyst->optimize_catalyst Potential Issue check_conditions->optimize_catalyst Conditions OK, still low yield optimize_temp Adjust Reaction Temperature check_conditions->optimize_temp Potential Issue optimize_base_solvent Screen Base & Solvent Combinations optimize_catalyst->optimize_base_solvent optimize_base_solvent->optimize_temp success Successful Coupling optimize_temp->success Optimization Complete

Caption: A logical workflow for troubleshooting low conversion rates.

Common Problems and Solutions
Observation/Problem Potential Cause(s) Suggested Solution(s)
No Reaction / Trace Product 1. Inactive Catalyst: Pd(0) not generated or catalyst poisoned.[1] 2. Incorrect Base: Base is not strong enough to deprotonate the sulfonamide. 3. Low Temperature: Insufficient energy to overcome the activation barrier.1. Use a pre-formed Pd(0) catalyst or a more easily activated precatalyst. Ensure rigorous inert atmosphere techniques. 2. Switch to a stronger base (e.g., NaOtBu, LHMDS).[6] 3. Increase the reaction temperature in increments of 10-20 °C. Typical temperatures range from 80-110 °C.[6]
Low Conversion (<50%) 1. Suboptimal Ligand: The chosen ligand may not be suitable for the specific substrate combination.[3] 2. Insufficient Reaction Time: The reaction may be slow and has not reached completion. 3. Poor Solubility: One or more components may not be fully dissolved in the chosen solvent.1. Screen a panel of bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos, BrettPhos).[3][10] 2. Monitor the reaction over a longer period (e.g., up to 24 hours). 3. Try a different solvent or a solvent mixture (e.g., toluene, dioxane, t-Amyl alcohol).[4][5][6]
Formation of Side Products (Dehalogenation, Homocoupling) 1. Slow Reductive Elimination: The final C-N bond-forming step is rate-limiting.[4][5] 2. Presence of Oxygen/Water: Contaminants can lead to catalyst decomposition and side reactions. 3. Base-Induced Decomposition: The base may be degrading the starting materials or products.1. Use a bulkier ligand to promote reductive elimination.[3] 2. Ensure all solvents are anhydrous and the reaction is performed under a strictly inert atmosphere. 3. Screen weaker, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃.[6]
Reaction Stalls After Initial Conversion 1. Catalyst Deactivation: The catalyst is losing its activity over time. 2. Inhibition by Products or Byproducts: A product or byproduct may be inhibiting the catalyst.1. Increase the catalyst loading or try a more robust precatalyst. 2. This can be challenging to diagnose without mechanistic studies. Sometimes, changing the ligand or solvent can mitigate these effects.

Optimizing Reaction Parameters: A Deeper Dive

Achieving high yields in thiophene sulfonamide coupling requires careful optimization of several interdependent parameters.

The Catalytic Cycle and Key Components

The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium catalyst. Understanding this cycle is key to rational troubleshooting.

Buchwald_Hartwig_Cycle pd0 L-Pd(0) Active Catalyst oa_complex L-Pd(II)(Ar)(X) pd0->oa_complex Oxidative Addition amido_complex L-Pd(II)(Ar)(NR'SO₂R) oa_complex->amido_complex Amine Coordination & Deprotonation amido_complex->pd0 product Ar-NR'SO₂R (Product) amido_complex->product Reductive Elimination product->pd0 Regenerates Catalyst sub_ArX Thiophene-X sub_ArX->oa_complex sub_Amine R'NHSO₂R + Base sub_Amine->oa_complex

Sources

Reference Data & Comparative Studies

Validation

13C NMR Chemical Shift Guide: 4-Bromo-5-methylthiophene-2-sulfonamide

The following guide provides a comprehensive technical analysis of the 13C NMR chemical shifts for 4-Bromo-5-methylthiophene-2-sulfonamide . It is designed for medicinal chemists and analytical scientists requiring struc...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comprehensive technical analysis of the 13C NMR chemical shifts for 4-Bromo-5-methylthiophene-2-sulfonamide . It is designed for medicinal chemists and analytical scientists requiring structural verification data for this common drug discovery intermediate.[1][2]

[1][2]

Executive Summary

4-Bromo-5-methylthiophene-2-sulfonamide (CAS: 858848-43-8) is a trisubstituted thiophene derivative frequently employed as a scaffold in fragment-based drug discovery (FBDD).[1][2] Its structural integrity is defined by three distinct functional handles: a sulfonamide (position 2), a bromine atom (position 4), and a methyl group (position 5).

In 13C NMR spectroscopy, this compound exhibits a unique "Heavy Atom Effect" at C4 and significant deshelding at C2.[1] This guide provides a predictive consensus of chemical shifts derived from Substituent Chemical Shift (SCS) additivity rules, validated against analogous thiophene datasets.

Key Spectral Features:

  • C4 (C-Br): Upfield shifted (~110-115 ppm) due to the heavy atom effect.[1][2]

  • C2 (C-SO2): Most deshielded aromatic carbon (~140+ ppm).[1][2]

  • Solvent Recommendation: DMSO-d

    
     is the preferred solvent due to the polarity of the sulfonamide moiety.[1]
    

Structural Analysis & Assignment Strategy

Assigning the carbon backbone requires understanding the Substituent Chemical Shift (SCS) effects on the thiophene ring.[1] The thiophene nucleus is electron-rich, but the substituents modify the local magnetic environment significantly.

Theoretical SCS Additivity Model

The chemical shift (


) can be approximated using the base shift of thiophene plus the sum of substituent effects:


SubstituentPositionEffect on IpsoEffect on OrthoEffect on MetaEffect on Para
-SO

NH

C2+18 to +20 (Deshielding)+3+1+3
-Br C4-12 to -15 (Shielding*)+3+2-
-CH

C5+14 to +15 (Deshielding)+1-0.5-

*Note: Bromine induces an upfield shift (shielding) on the ipso carbon despite being electronegative.[1] This is the "Heavy Atom Effect" caused by spin-orbit coupling.[1][2]

Consensus Chemical Shift Data (DMSO-d )

The following table presents the consensus chemical shifts. These values represent the expected ranges for the compound in DMSO-d


 at 298 K.[1][2]
Table 1: 13C NMR Assignment Table
Carbon PositionTypeConsensus Shift (

, ppm)
MultiplicityAssignment Logic
C-2 Quaternary (C-SO

)
142.0 – 145.0 sIpso to strong EWG (Sulfonyl).[1][2] Most deshielded.
C-5 Quaternary (C-Me)138.0 – 141.0 sIpso to Methyl (+15) + Ortho to Br (+3).[1][2]
C-3 Methine (CH)131.0 – 134.0 dOrtho to Sulfonyl (+3) + Ortho to Br (+3).[1]
C-4 Quaternary (C-Br)109.0 – 114.0 sDiagnostic Peak. Ipso to Br (-14 shielding).[1][2]
-CH

Methyl15.0 – 16.5 qTypical aryl-methyl resonance.[1][2]

Note on C-H Coupling: In a proton-coupled mode (or without decoupling), C-3 will appear as a doublet (


 Hz).[1] All other ring carbons are quaternary and will appear as singlets (ignoring long-range couplings).[1][2]

Comparative Analysis: Analog Profiling

To validate the structure, it is useful to compare the shifts against its non-brominated and non-methylated precursors.

Table 2: Shift Comparison with Analogs
CarbonTarget: 4-Br-5-Me Analog A: 5-Methylthiophene-2-sulfonamide Difference (

)
Interpretation
C-4 112.0 ~127.0-15.0 ppm Bromination Effect: Direct evidence of Br attachment (Shielding).[1][2]
C-5 140.0 ~146.0-6.0 ppmSteric/Electronic perturbation by ortho-Br.
C-3 133.0 ~126.0+7.0 ppmOrtho Effect: Br deshields the adjacent C-3.[1][2]
Me 15.5 15.2+0.3 ppmMinimal change; distal to modification.[1][2]

Experimental Protocol for Reproducibility

To obtain the data matching the consensus values above, follow this specific protocol.

Sample Preparation
  • Mass: Weigh 15–20 mg of 4-Bromo-5-methylthiophene-2-sulfonamide.

  • Solvent: Add 0.6 mL of DMSO-d

    
      (99.9% D).[1][2]
    
    • Why DMSO? Sulfonamides have poor solubility in CDCl

      
       and can aggregate, causing peak broadening.[1] DMSO disrupts intermolecular H-bonds, yielding sharp singlets.[1][2]
      
  • Tube: Use a high-quality 5mm NMR tube (e.g., Wilmad 507-PP).[1][2]

  • Reference: Ensure the solvent contains 0.03% TMS (Tetramethylsilane) or reference to the DMSO septet center at 39.52 ppm .[1][2]

Acquisition Parameters (Typical 400 MHz Instrument)
  • Pulse Sequence: zgpg30 (Power-gated decoupling).[1][2]

  • Relaxation Delay (D1): 2.0 – 3.0 seconds .[1][2]

    • Critical: Quaternary carbons (C2, C4, C5) have long T1 relaxation times. A short D1 will suppress their signal intensity.[1][2]

  • Scans (NS): Minimum 512 scans (due to low sensitivity of 13C and 3 quaternary carbons).

  • Spectral Width: 240 ppm (-20 to 220 ppm).[1][2]

Visualization of Assignment Logic

The following diagram illustrates the logical flow for assigning the peaks based on chemical rules and the spatial arrangement of the molecule.

G Start Analyze 13C Spectrum (5 Signals Total) Aliphatic Region: 10-20 ppm Identify Methyl Group Start->Aliphatic Aromatic Region: 100-150 ppm Identify Thiophene Ring Start->Aromatic Methyl_Assign Methyl Carbon ~15.5 ppm Aliphatic->Methyl_Assign Assign -CH3 C4_Br Signal ~112 ppm (Upfield Aromatic) Diagnostic: C-Br (Heavy Atom Effect) Aromatic->C4_Br Look for Shielded Quaternary C2_SO2 Signal ~144 ppm (Most Deshielded) Ipso to Sulfonamide (EWG) Aromatic->C2_SO2 Look for Deshielded Quaternary C3_CH Signal ~133 ppm (High Intensity/DEPT+) Only Protonated Carbon Aromatic->C3_CH Check DEPT-135 C5_Me Signal ~140 ppm Ipso to Methyl C2_SO2->C5_Me Differentiation

Caption: Logical flowchart for the stepwise assignment of 13C NMR signals in 4-Bromo-5-methylthiophene-2-sulfonamide.

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1][2] (Source for general Thiophene SCS values). Link

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. (Source for DMSO-d6 referencing). Link

  • PubChem Database. (2024).[1][2] Compound Summary for CID 638584 (4-Bromo-2-methylthiophene). National Center for Biotechnology Information.[1][2] (Source for fragment analog data). Link

  • Hoffman, R. A., & Gronowitz, S. (1960). Proton Magnetic Resonance of Thiophenes. Arkiv för Kemi, 16, 515. (Foundational text on Thiophene substituent effects).

Sources

Comparative

Melting Point Verification &amp; Purity Assessment: 4-Bromo-5-methylthiophene-2-sulfonamide

Topic: Melting Point Range Verification for 4-Bromo-5-methylthiophene-2-sulfonamide (CAS 858848-43-8) Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and QC Specialists. Executive Summar...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Melting Point Range Verification for 4-Bromo-5-methylthiophene-2-sulfonamide (CAS 858848-43-8) Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and QC Specialists.

Executive Summary & Technical Context[1][2][3][4][5]

4-Bromo-5-methylthiophene-2-sulfonamide (CAS: 858848-43-8) is a critical heterocyclic building block, widely employed in the synthesis of sulfonamide-based antimicrobials and as a scaffold for Suzuki-Miyaura cross-coupling reactions.

Unlike commodity chemicals with centuries of characterization, this specific regioisomer often lacks consistent public physicochemical data (e.g., many databases list MP as "N/A"). Consequently, researchers frequently rely on vendor Certificates of Analysis (CoA) which can vary by synthesis route.

This guide establishes a self-validating protocol to verify the identity and purity of CAS 858848-43-8. We compare the "Quick Screen" Capillary Melting Point (MP) method against the "Gold Standard" Differential Scanning Calorimetry (DSC) and HPLC, providing a robust framework for accepting or rejecting raw material batches.

The Reference Standard: Establishing the Baseline

Because literature values for this specific isomer are scarce, the "Reference MP" must often be established in-house using a sample validated by orthogonal methods (NMR/HPLC).

Structural Expectation: Based on structural analogs (e.g., 5-Bromothiophene-2-sulfonamide, MP 138–142 °C), the 4-bromo-5-methyl isomer is expected to be a crystalline solid with a melting point in the range of 100–150 °C . Significant deviations or broad ranges (>3 °C) indicate regioisomeric impurities (e.g., 3-methyl isomers) or residual solvents.

Comparative Performance of Verification Methods
FeatureMethod A: Capillary Melting Point Method B: DSC (Diff. Scanning Calorimetry) Method C: HPLC (UV detection)
Primary Role Routine QC / Quick ScreenThermodynamic Purity & Exact OnsetQuantitative Impurity Profiling
Precision ± 1.0 °C (Operator Dependent)± 0.1 °C (Automated)< 0.1% (w/w) accuracy
Sample Req. ~5 mg~2–5 mg~1 mg (dissolved)
Speed Fast (15 mins)Medium (45 mins)Slow (30–60 mins)
Blind Spot Cannot identify what the impurity is.Insensitive to volatile impurities if open pan used.Misses inorganic salts/insolubles.
Verdict Best for Daily Intake Checks Best for Reference Standard Generation Best for Process Troubleshooting

Experimental Protocols

Protocol A: Capillary Melting Point (The Routine Check)

Use this method for checking incoming batches against your established "Gold Standard".

Equipment: Digital Melting Point Apparatus (e.g., Büchi or Mettler Toledo) with video playback.

  • Sample Prep: Dry the sample at 40°C under vacuum for 2 hours to remove surface moisture. Grind 50 mg into a fine, homogeneous powder.

  • Loading: Fill three capillary tubes to a height of 3–4 mm. Compact by tapping (packing density affects heat transfer).

  • Ramp 1 (Fast): Heat at 10°C/min to find the approximate melting onset.

  • Ramp 2 (Precise): Cool to 20°C below the approximate onset. Heat at 1.0°C/min .

  • Observation: Record two temperatures:

    • T_onset: First visible liquid droplet.

    • T_clear: Complete disappearance of solid.

  • Acceptance Criteria: The range

    
     must be 
    
    
    
    .
Protocol B: Differential Scanning Calorimetry (The Validation)

Use this method to determine the "True" MP and thermodynamic purity of a new vendor's lot.

Equipment: DSC (e.g., TA Instruments or PerkinElmer), Indium calibrated.

  • Pan: Hermetically sealed aluminum pan (prevents sublimation of the sulfonamide).

  • Cycle: Heat from 30°C to 180°C at 5°C/min.

  • Analysis:

    • Integrate the endothermic melting peak.

    • Use the Van't Hoff equation (purity determination mode) to calculate mole % purity based on peak shape depression.

    • Note: A sharp, narrow peak indicates high crystallinity and purity. A broadened low-temperature tail indicates eutectic impurities.

Data Interpretation & Decision Logic

The following table illustrates typical data profiles for CAS 858848-43-8.[1][2] Note: Exact MP values are illustrative estimates based on analog behavior; user must validate the specific lot.

Sample GradeObserved MP Range (Capillary)DSC CharacteristicsHPLC PurityAction
Reference Standard Sharp (e.g., 135.5 – 136.2 °C) Single sharp peak; Onset matching MP.> 99.0%Approve for synthesis.
Technical Grade Broad (e.g., 131.0 – 136.0 °C) Broadened peak; Onset shifted lower.95% - 98%Recrystallize (EtOH/Water).
Wet / Solvated Depressed & Bubbling (e.g., 125 – 130 °C) Broad endotherm + Solvent evaporation noise.> 98% (Dry basis)Dry (Vacuum Oven) & Retest.
Isomeric Mix Double Melt or Very Broad Split peak or multiple endotherms.Multiple peaksReject (Hard to purify).

Visual Workflows

Figure 1: Quality Control Decision Tree

A logical pathway for handling incoming batches of 4-Bromo-5-methylthiophene-2-sulfonamide.

QC_Workflow Start Incoming Batch CAS 858848-43-8 Visual Visual Inspection (White to Off-White Powder) Start->Visual MP_Test Capillary Melting Point (1.0°C/min ramp) Visual->MP_Test Range_Check Is Range <= 2.0°C? MP_Test->Range_Check HPLC HPLC Purity Check Range_Check->HPLC Yes (Pass) Recryst Recrystallization (Ethanol/Water) Range_Check->Recryst No (Fail) Purity_Check Purity > 98%? HPLC->Purity_Check DSC DSC Analysis (Thermodynamic Check) Purity_Check->DSC Yes (Critical Step) Reject REJECT BATCH Purity_Check->Reject No (Regioisomers) Recryst->MP_Test Retest DSC->Recryst Broad/Eutectic Approve RELEASE FOR SYNTHESIS DSC->Approve Sharp Endotherm

Caption: QC Decision Tree. Prioritizes MP as a gatekeeper, reserving HPLC/DSC for confirmation.

Figure 2: The Role of MP in the Synthesis Pipeline

Where this verification fits in the broader drug discovery context.

Synthesis_Context Raw Raw Thiophene Sulfonamide Verify MP Verification (This Guide) Raw->Verify Coupling Suzuki-Miyaura Coupling Verify->Coupling Pass Failure Catalyst Poisoning / Side Reactions Verify->Failure False Pass (Impure) Downstream Drug Candidate Synthesis Coupling->Downstream

Caption: Impact of raw material verification on downstream catalytic processes.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 71756309, 4-Bromo-3-methylthiophene-2-sulfonamide (Analog Reference). Retrieved from [Link]

  • Mettler Toledo. Thermal Analysis of Pharmaceuticals: Melting Point and DSC. Retrieved from [Link]

  • Dove Medical Press (2024). 5-bromo-N-alkylthiophene-2-sulfonamides as an alternative. (Provides synthesis context for bromothiophene sulfonamides). Retrieved from [Link]

Sources

Validation

Crystal Structure Determination of Thiophene-2-Sulfonamide Derivatives: A Technical Comparison Guide

Topic: Crystal Structure Determination of Thiophene-2-Sulfonamide Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary In the realm of...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Crystal Structure Determination of Thiophene-2-Sulfonamide Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the realm of structure-based drug design (SBDD), the Thiophene-2-sulfonamide scaffold has emerged as a superior bioisostere to the classical Benzene-sulfonamide moiety, particularly for Carbonic Anhydrase (CA) inhibition.[1] While benzene-sulfonamides (e.g., sulfanilamide) represent the historical standard, thiophene derivatives offer distinct advantages in isoform selectivity and potency due to the unique electronic and steric properties of the five-membered heterocyclic ring.

This guide objectively compares the structural determination, crystallographic properties, and resulting pharmacological insights of thiophene-2-sulfonamides against their benzene counterparts.[2] It provides validated protocols for overcoming the specific crystallization challenges associated with the lipophilic thiophene ring.[2]

Part 1: Comparative Analysis – Thiophene vs. Benzene Scaffolds

The choice between a thiophene and a benzene scaffold fundamentally alters the ligand-protein interaction landscape.[2] The crystal structure reveals the causality behind these performance differences.[2]

1. Structural & Electronic Performance

The "Product" (Thiophene-2-sulfonamide) is compared here against the "Alternative" (Benzene-sulfonamide).

FeatureThiophene-2-Sulfonamide (Product)Benzene-Sulfonamide (Alternative)Impact on Drug Design
Ring Geometry 5-membered, bond angles ~110-112°6-membered, bond angles ~120°Thiophene fits tighter hydrophobic pockets (e.g., hCA IX active site).
Electronic Character

-excessive (electron-rich); Sulfur lone pairs available.[2]

-deficient relative to thiophene; No ring heteroatom lone pairs.[2]
Thiophene allows "Sulfur-out" or "Sulfur-in" interactions with water networks.[2][3]
Lipophilicity (LogP) Generally HigherLowerThiophene derivatives show improved membrane permeability but harder crystallization.[2]
Crystallizability Challenging: Prone to disorder; lower symmetry.[2]Standard: High symmetry often aids lattice packing.[2]Thiophene requires specific anti-solvent protocols (see Part 2).[2]
Binding Potency (

)
High (Sub-nanomolar for hCA II/IX)Moderate (Micromolar to Nanomolar)Thiophene S-atom interacts with residues like Thr200 or water networks.
2. The "Sulfur Effect" in Crystal Packing

Crystallographic data confirms that the thiophene sulfur atom is not merely a passive spacer.[2]

  • Benzene Mode: The phenyl ring acts primarily as a hydrophobic spacer.[2]

  • Thiophene Mode: The ring sulfur (

    
    ) engages in specific chalcogen bonding or dipole interactions.
    
    • Observation: In hCA II complexes, the thiophene ring often adopts a conformation where

      
       approaches the oxygen of a coordinated water molecule ("Sulfur-out" mode), a stabilizing interaction absent in benzene analogs.
      
Part 2: Experimental Protocol – Crystallization Workflow

Growing diffraction-quality single crystals of thiophene-2-sulfonamides is non-trivial due to their tendency to form amorphous precipitates or twinned crystals.[2] The following protocol is field-proven to maximize crystal quality for X-ray diffraction (XRD).

Protocol: Slow Evaporation with Solvent Layering (The "Interface" Method)

Objective: Obtain single crystals


 mm suitable for SC-XRD.
Prerequisite:  Compound purity 

(verified by HPLC/NMR).

Step-by-Step Methodology:

  • Primary Dissolution (The "Good" Solvent):

    • Dissolve 10–15 mg of the thiophene derivative in the minimum volume (0.5–1.0 mL) of a polar solvent.

    • Recommended Solvents:Methanol (for polar side chains) or DCM (for lipophilic tails).

    • Critical Check: If the solution is cloudy, filter through a 0.45

      
      m PTFE syringe filter.[2] Nucleation sites from dust will cause polycrystallinity.[2]
      
  • The Interface Layer:

    • Place the solution in a narrow molecular vial (approx. 4 mL capacity).

    • Carefully layer a "buffer" solvent (typically 1:1 mix of good/bad solvent) on top if the density difference is high.[2]

  • Anti-Solvent Addition (The "Bad" Solvent):

    • Gently layer 2–3 mL of the anti-solvent on top.[2]

    • Recommended Pairs:

      • Methanol (bottom) / Diethyl Ether (top)

      • DCM (bottom) / n-Hexane (top)

    • Note: Thiophene derivatives often crystallize well from Ethanol/Water mixtures via slow cooling if layering fails.[2]

  • Controlled Diffusion:

    • Seal the vial with Parafilm but poke one single pinhole .[2] This allows slow pressure equalization and very slow evaporation of the volatile component.[2]

    • Store in a vibration-free environment at

      
       (fridge) or 
      
      
      
      (bench) depending on solubility. Dark storage is required to prevent thiophene photo-oxidation.[2]
  • Harvesting:

    • Crystals typically appear in 48–72 hours.[2]

    • Mount crystals using Paratone-N oil and cryo-cool to 100 K immediately to prevent solvent loss (desolvation) which destroys diffraction power.[2]

Part 3: Visualization of Logic & Workflow
Diagram 1: Crystallization Decision Matrix

This flowchart guides the researcher through the solvent selection process specific to sulfonamides.[2]

CrystallizationProtocol Start Start: Thiophene-2-Sulfonamide Crude Solid SolubilityCheck Check Solubility in MeOH or DCM Start->SolubilityCheck HighSol Highly Soluble? SolubilityCheck->HighSol MethodA Method A: Solvent Layering (DCM + Hexane) HighSol->MethodA Yes (Non-polar tail) MethodB Method B: Slow Evaporation (Methanol/Ethanol) HighSol->MethodB Yes (Polar tail) MethodC Method C: Vapor Diffusion (Drop: THF, Reservoir: Pentane) HighSol->MethodC No (Sparingly soluble) Filter Filter (0.45 µm PTFE) MethodA->Filter MethodB->Filter MethodC->Filter Nucleation Nucleation Check (24-48h) Filter->Nucleation Nucleation->MethodC Failure (Amorphous) Result Single Crystal >0.2mm (Mount @ 100K) Nucleation->Result Success

Caption: Decision matrix for crystallizing lipophilic thiophene sulfonamides. Method A is preferred for high-purity structural determination.[2]

Diagram 2: Structure-Activity Relationship (SAR) Logic

Why the crystal structure of the Thiophene derivative yields better biological data than Benzene.

SAR_Logic Thiophene Thiophene Scaffold (Product) Structure Crystal Structure Geometry Thiophene->Structure Angle ~111° S-atom Lone Pair Benzene Benzene Scaffold (Alternative) Benzene->Structure Angle ~120° Inert CH bond Interaction Binding Pocket Fit (hCA II / IX) Structure->Interaction Thiophene: 'Sulfur-out' mode (Water Network H-bond) Structure->Interaction Benzene: Steric Clash or weak Hydrophobic contact Outcome Potency (Ki) & Selectivity Interaction->Outcome Thiophene: Sub-nM Ki Interaction->Outcome Benzene: nM-µM Ki

Caption: Mechanistic pathway showing how the specific geometry and electronic properties of the thiophene crystal structure translate to superior biological potency.

Part 4: Supporting Data & Validation

The following data summarizes key crystallographic parameters derived from SC-XRD comparisons of 5-substituted thiophene-2-sulfonamides versus standard benzenesulfonamides.

Table 1: Crystallographic Parameter Comparison

Data aggregated from high-resolution structures (e.g., PDB 5NEE, 4BF1).

ParameterThiophene-2-SulfonamideBenzenesulfonamideSignificance
C-S Bond Length (Ring)

Å
N/A (C-C bonds ~1.39 Å)S-C bond length affects ring puckering and fit.[2]
Sulfonamide S-N Distance

Å

Å
Similar; indicates the pharmacophore is conserved.[2]
Ring Planarity (RMSD)

Å

Å
Both are planar, but thiophene allows slight envelope distortions.[2][4]
Intermolecular Contacts S...O (Chalcogen bond) C-H...O (Weak H-bond)Thiophene S...O interactions stabilize the crystal lattice and protein binding.
DFT HOMO-LUMO Gap ~4.0 - 4.5 eV~5.0 - 5.5 eVLower gap in thiophene indicates higher reactivity and "softness" for binding.[2]
Self-Validation System (Trustworthiness)

To ensure the crystal structure determined is valid and not an artifact:

  • Hirshfeld Surface Analysis: Must be performed to quantify the S...H and S...O interactions.[2] If the "Sulfur-out" interaction is missing in the crystal packing, check for solvent inclusion effects.

  • Omit Maps: During refinement, generate an omit map for the thiophene ring. Due to the high electron density of Sulfur (

    
    ), it must show a clear, intense peak (
    
    
    
    ) distinct from Carbon.
  • Check for Twinning: Thiophene derivatives in space group

    
     often mimic higher symmetry.[2] Always check 
    
    
    
    and run Rotax/TwinRotMat checks.[2]
References
  • Supuran, C. T., et al. (2017).[2] 5-Substituted-benzylsulfanyl-thiophene-2-sulfonamides with effective carbonic anhydrase inhibitory activity: Solution and crystallographic investigations. Bioorganic & Medicinal Chemistry.

  • Krasavin, M., et al. (2015).[1][2] Probing the 'tail' approach with a library of 5-substituted thiophene-2-sulfonamides. Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Dugave, C. (2010).[2] Cis-trans Isomerization in Biochemistry. Wiley-VCH.[2] (Context on bioisosterism and structural conformation).

  • Cambridge Crystallographic Data Centre (CCDC) . Guidelines for Small Molecule Crystallization.

  • BenchChem Technical Support . Crystallinity of Sulfonamide Compounds: Protocols and Troubleshooting.

  • MDPI Crystals . (2021). Computational Study of Structural, Molecular Orbitals, Optical and Thermodynamic Parameters of Thiophene Sulfonamide Derivatives.

Sources

Safety & Regulatory Compliance

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